molecular formula C18H30O3 B163644 13-Oxo-ODE CAS No. 54739-30-9

13-Oxo-ODE

Cat. No.: B163644
CAS No.: 54739-30-9
M. Wt: 294.4 g/mol
InChI Key: JHXAZBBVQSRKJR-BSZOFBHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Oxo-9,11-octadecadienoic acid (13-OXO-ODE) is an oxidized linoleic acid metabolite (OXLAM) that serves as a high-affinity endogenous ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This nuclear hormone receptor is a key regulator of genes involved in inflammation and lipid metabolism. Binding of this compound to PPARγ in human colonic epithelial cells has been demonstrated to mediate significant anti-inflammatory effects, more potent than the known PPARγ agonist troglitazone, by reducing the secretion of pro-inflammatory cytokines like IL-8 . Beyond its role as a PPARγ agonist, research indicates that this compound exerts anti-inflammatory effects in macrophages by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the production of nitric oxide (NO), TNF-α, and IL-1β . Concurrently, it activates the Nrf2/HO-1 signaling axis, enhancing cellular antioxidant defenses . The compound's α,β-unsaturated carbonyl moiety also makes it an electrophile capable of undergoing Michael addition reactions with biological thiols like glutathione, both enzymatically and non-enzymatically, which may represent another mechanism for modulating cellular signaling . Furthermore, this compound has been investigated as a potential inhibitor of various lipoxygenase (LOX) isozymes . This compound is a key metabolic product in the linoleic acid pathway, generated through the NAD+-dependent dehydrogenation of 13-HODE by 13-HODE dehydrogenase, an enzyme highly active in colonic and liver tissues . This compound is provided as a research tool for studying PPARγ-mediated pathways, inflammatory bowel disease mechanisms, oxidative stress responses, and the biochemical role of oxidized lipids in health and disease. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,11E)-13-oxooctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXAZBBVQSRKJR-BSZOFBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296867
Record name 13-Oxo-9Z,11E-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13-OxoODE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54739-30-9
Record name 13-Oxo-9Z,11E-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54739-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,11-Octadecadienoic acid, 13-oxo-, (E,Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Oxo-9Z,11E-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Initial Characterization of 13-Oxo-Octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological functions of 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). This oxidized linoleic acid metabolite, notably found in tomato juice, has emerged as a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid and glucose metabolism.[1][2][3] This document details the seminal findings related to its biological activity, including in vitro and in vivo evidence of its effects on dyslipidemia and hepatic steatosis. Furthermore, its role as a ligand for PPARγ and its anti-inflammatory and potential anti-cancer properties are discussed. This guide is intended to be a resource for researchers in pharmacology, nutrition, and drug development, providing detailed experimental protocols, quantitative data, and visual representations of its molecular pathways and experimental workflows.

Discovery and Initial Characterization

Identification in Tomato Products

While its isomer, 9-oxo-ODA, is present in fresh tomatoes, 13-oxo-ODA has been identified as being uniquely present in processed tomato products, such as tomato juice.[1][2][3] Its formation is thought to be a result of the processing methods. Quantitative analysis has shown that the localization of oxo-ODAs is primarily in the peel of the tomato fruit, and the amounts increase upon homogenization.[4]

Physicochemical Properties

13-oxo-ODA is a C18 fatty acid with a ketone group at the 13th carbon and conjugated double bonds at the 9th and 11th positions. Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₈H₃₀O₃[5]
Molecular Weight 294.4 g/mol [1][6]
IUPAC Name (9Z,11E)-13-oxooctadeca-9,11-dienoic acid[6]
CAS Number 54739-30-9[5][7]
Appearance Solid[6]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol (B145695): 50 mg/ml, PBS (pH 7.2): 1 mg/ml[5]
λmax 279 nm[5]
Storage Store at -80°C for long-term stability (≥ 2 years).[5] For solutions in solvent, store at -80°C for up to 1 year.[8]

Biological Activity and Signaling Pathways

Potent PPARα Agonism

The most well-characterized biological activity of 13-oxo-ODA is its function as a potent agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in regulating energy metabolism.[1][2][3] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA significantly induces PPARα activation in a dose-dependent manner.[9] Notably, its activity is stronger than that of its isomer, 9-oxo-ODA, and conjugated linoleic acid (CLA), a known PPARα activator.[1][2][3]

The activation of PPARα by 13-oxo-ODA initiates a signaling cascade that leads to the increased expression of genes involved in fatty acid oxidation. This has been observed in both primary hepatocytes and in vivo in animal models.[9]

PPARa_Signaling_Pathway 13_oxo_ODA 13-oxo-ODA PPARa_RXR PPARα/RXR Heterodimer 13_oxo_ODA->PPARa_RXR Binds and Activates PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1a, AOX, UCP2) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins Translation

Figure 1: 13-oxo-ODA Activated PPARα Signaling Pathway.
Effects on Lipid and Glucose Metabolism in vivo

In vivo studies using obese diabetic KK-Ay mice have substantiated the in vitro findings. Dietary administration of 13-oxo-ODA was shown to decrease plasma and hepatic triglyceride levels.[1][2][3] This effect is attributed to the upregulation of PPARα target genes in the liver and skeletal muscle, such as Carnitine Palmitoyltransferase 1a (CPT1a), Acyl-CoA Oxidase (AOX), Fatty Acid Translocase (FAT), Acyl-CoA Synthetase (ACS), and Uncoupling Protein 2 (UCP2).[9]

Furthermore, 13-oxo-ODA treatment has been shown to improve glucose metabolism, as evidenced by reduced plasma glucose and insulin (B600854) concentrations in treated mice.[9]

Table 1: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed KK-Ay Mice

ParameterControl (HFD)0.02% 13-oxo-ODA0.05% 13-oxo-ODASource
Plasma Triglycerides (mg/dL) ~250~180~150[9]
Hepatic Triglycerides (mg/g liver) ~120~90~70[9]
Plasma Glucose (mg/dL) ~450~350~350[9]
Plasma Insulin (ng/mL) ~2.5~1.8~1.7[9]
Rectal Temperature (°C) ~37.0Not Reported~37.67[9]
Statistically significant difference compared to the control group (p < 0.05). Data are approximate values derived from graphical representations in the source.

Table 2: Effect of 0.05% 13-oxo-ODA on Gene Expression in Liver and Skeletal Muscle of KK-Ay Mice (Fold Change vs. Control)

GeneLiverSkeletal MuscleFunctionSource
CPT1a/b ~1.5~1.8Fatty Acid Transport[9]
AOX ~2.0~2.5Peroxisomal Fatty Acid Oxidation[9]
FAT ~1.8~1.5Fatty Acid Transport[9]
ACS ~1.6~1.7Fatty Acid Activation[9]
UCP2 ~2.2~1.9Energy Expenditure[9]
*Statistically significant difference compared to the control group (p < 0.05). Data are approximate values derived from graphical representations in the source.
PPARγ Ligand Activity and Anti-Inflammatory Effects

In addition to its effects on PPARα, 13-oxo-ODA has been identified as an endogenous ligand for PPARγ in human colonic epithelial cells.[10] Activation of PPARγ in these cells leads to anti-inflammatory effects, including a decrease in the secretion of the pro-inflammatory cytokine IL-8.[10] This suggests a potential therapeutic role for 13-oxo-ODA in inflammatory bowel disease.

PPARg_Signaling_Pathway 13_oxo_ODA 13-oxo-ODA PPARg_RXR PPARγ/RXR Heterodimer 13_oxo_ODA->PPARg_RXR Binds and Activates Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-8) PPARg_RXR->Inflammatory_Genes Represses Transcription Transcription_Repression Transcriptional Repression Inflammatory_Genes->Transcription_Repression

Figure 2: 13-oxo-ODA Activated PPARγ Signaling Pathway in Colonic Epithelial Cells.
Anti-Cancer Stem Cell Activity

Recent studies have explored the potential of 13-oxo-ODA as an inhibitor of breast cancer stem cells (BCSCs).[11] It has been shown to suppress the formation and proliferation of mammospheres, reduce the population of CD44high/CD24low cells (a marker for BCSCs), and induce apoptosis in these cells.[11] The proposed mechanism involves the downregulation of the c-myc gene, suggesting a novel therapeutic avenue for targeting cancer stemness.[11]

Experimental Protocols

Extraction and Quantification of 13-oxo-ODA from Tomato Fruit

This protocol is adapted from a method for the analysis of oxo-ODAs in tomato fruit.[12]

  • Sample Preparation: Freeze-dry 100 mg of tomato tissue (e.g., peel, sarcocarp).

  • Extraction: Homogenize the freeze-dried sample in 1 mL of 99.5% ethanol containing an appropriate internal standard (e.g., heptadecanoic acid at 1 µg/mL).

  • Centrifugation: Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Re-extraction: Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.2-µm PVDF membrane.

  • Analysis: Analyze the filtrate using Ultra-Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/TOF-MS).

PPARα Luciferase Reporter Gene Assay

This protocol is based on the methodology described for assessing the PPARα agonistic activity of 13-oxo-ODA.[2][9]

  • Cell Culture: Culture CV-1 monkey kidney cells in appropriate media.

  • Transfection: Co-transfect the CV-1 cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (e.g., p4xUASg-tk-luc).

    • An expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain and the human PPARα ligand-binding domain (e.g., pM-hPPARα).

    • An internal control reporter plasmid for normalization of transfection efficiency (e.g., pRL-CMV).

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Treat the cells with varying concentrations of 13-oxo-ODA, a vehicle control (e.g., DMSO), and a positive control (e.g., 5 nM GW7647) for 24 hours.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Cell_Culture Cell Culture (e.g., CV-1 cells) Transfection Transfection with PPARα reporter plasmids Cell_Culture->Transfection Treatment_invitro Treatment with 13-oxo-ODA Transfection->Treatment_invitro Luciferase_Assay Luciferase Assay Treatment_invitro->Luciferase_Assay Data_Analysis_invitro Data Analysis: PPARα Activation Luciferase_Assay->Data_Analysis_invitro Animal_Model Animal Model (e.g., KK-Ay mice) HFD High-Fat Diet Animal_Model->HFD Treatment_invivo Dietary Administration of 13-oxo-ODA HFD->Treatment_invivo Sample_Collection Sample Collection (Blood, Liver, Muscle) Treatment_invivo->Sample_Collection Biochemical_Analysis Biochemical Analysis (Triglycerides, Glucose) Sample_Collection->Biochemical_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression

Figure 3: General Experimental Workflow for the Characterization of 13-oxo-ODA.
In Vivo Study in Obese Diabetic Mice

This protocol outlines the key aspects of the in vivo study design used to evaluate the effects of 13-oxo-ODA.[9]

  • Animal Model: Use 4-week-old male KK-Ay mice, a model for obese type 2 diabetes.

  • Acclimation: Acclimate the mice on a standard diet for 5 days.

  • Grouping: Divide the mice into three groups with similar average body weights.

  • Diets:

    • Control Group: 60% high-fat diet (HFD).

    • Treatment Group 1: HFD containing 0.02% (w/w) 13-oxo-ODA.

    • Treatment Group 2: HFD containing 0.05% (w/w) 13-oxo-ODA.

  • Treatment Duration: Maintain the mice on their respective diets for 4 weeks.

  • Housing: House the mice in individual cages in a temperature-controlled room (24±1°C) with a 12-hour light/dark cycle.

  • Outcome Measures:

    • Monitor body weight regularly.

    • At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, glucose, and insulin.

    • Harvest liver and skeletal muscle tissues for histological analysis and quantification of triglyceride content and gene expression by qRT-PCR.

    • Measure rectal temperature as an indicator of energy expenditure.

Synthesis and Stability

Synthesis

13-oxo-ODA can be synthesized from its precursor, 13-hydroxyoctadecadienoic acid (13-HODE). The synthesis involves the oxidation of the hydroxyl group of 13-HODE to a ketone. 13-HODE itself is a major bioactive metabolite of linoleic acid, formed by the action of 15-lipoxygenase-1. Enzymatic synthesis of 13-hydroperoxyoctadecadienoic acid, a precursor to 13-HODE, can be achieved using lipoxygenase from sources like soybeans.[13]

Stability and Storage

13-oxo-ODA has shown structural stability under hot and acidic conditions, which is relevant to its presence in processed tomato products.[14] For laboratory use, it is recommended to store 13-oxo-ODA at -80°C for long-term stability (at least 2 years).[5] If prepared in a solvent, the solution should be stored at -80°C and used within one year.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Conclusion and Future Directions

13-oxo-octadecadienoic acid is a promising bioactive lipid with significant potential in the management of metabolic disorders. Its discovery and initial characterization have firmly established its role as a potent PPARα agonist, with clear in vivo efficacy in improving dyslipidemia and hyperglycemia. The additional findings of its PPARγ ligand activity and anti-inflammatory and anti-cancer stem cell properties open up new avenues for research and therapeutic development.

Future research should focus on elucidating the detailed molecular mechanisms underlying its diverse biological effects, particularly the downstream signaling pathways of PPARγ activation in different cell types. Further investigation into its anti-cancer properties is warranted to explore its potential as a novel therapeutic agent. Clinical studies are the next logical step to translate the promising preclinical findings into tangible benefits for human health. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating and functionally diverse molecule.

References

An In-depth Technical Guide to 13-Oxo-9,11-octadecadienoic Acid (13-Oxo-ODE): Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE), a metabolite derived from the oxidation of linoleic acid, has garnered significant scientific interest due to its biological activities, particularly its role as a ligand for peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound, presenting key data in a structured format, outlining experimental methodologies, and visualizing associated signaling pathways. This information is intended to support researchers and professionals in the fields of pharmacology, biochemistry, and drug development in their work with this bioactive lipid.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₀O₃[1][2][3]
Molecular Weight 294.43 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point Not Available[2][4][5]
Boiling Point Not Available[2][4][5]
Water Solubility 0.0013 g/L (Predicted)[4]
Solubility in Organic Solvents DMSO: 100 mg/mL (with sonication)[6]DMF: 50 mg/mL[3]Ethanol: 50 mg/mL[3][3][6]
pKa (Strongest Acidic) 4.99 (Predicted)[4]
logP 5.66 (Predicted)[4]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in experimental assays to ensure the integrity of the compound and the reproducibility of results.

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationSource
Solid Form Store at -20°C, protect from light, and store under nitrogen.[1][6][1][6]
In Solvent Store at -80°C for up to 6 months.[6] Store at -20°C for up to 1 month.[6] Protect from light and store under nitrogen.[6][6]
General Stability Stable under hot and acidic conditions.[7][8][7][8]

Experimental Protocols

General Protocol for Assessing the Stability of this compound

While a specific, detailed experimental protocol for the stability testing of this compound is not extensively documented, a general methodology can be adapted from protocols for similar lipid molecules. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the degradation kinetics of this compound under specific temperature, pH, and light conditions.

Materials:

  • This compound standard

  • HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 3, 7, 9)

  • Temperature-controlled chambers/incubators

  • Photostability chamber

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol).

  • Stress Conditions:

    • Temperature: Aliquot the stock solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

    • pH: Dilute the stock solution in buffers of different pH values.

    • Light: Expose aliquots of the solution to controlled light conditions in a photostability chamber. Protect control samples from light.

  • Time Points: Collect samples at various time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Sample Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate and calculate the half-life.

Extraction and Quantification of this compound from Biological Matrices

The following is a general workflow for the extraction and analysis of this compound from biological samples, adapted from methodologies for oxidized linoleic acid metabolites.[9]

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization Hydrolysis Alkaline Hydrolysis (to release esterified this compound) Homogenization->Hydrolysis Acidification Acidification Hydrolysis->Acidification LLE Liquid-Liquid Extraction (e.g., with hexane) Acidification->LLE LCMS LC-MS/MS Analysis LLE->LCMS Quantification Quantification LCMS->Quantification

Workflow for Extraction and Analysis of this compound.

Signaling Pathways

This compound is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARα.[10][11][12][13][14][15][16][17] These nuclear receptors are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.

PPARγ Signaling Pathway

Activation of PPARγ by this compound is associated with anti-inflammatory effects and the regulation of adipogenesis.[10][11][13][14][17]

PPAR_gamma_pathway This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Anti-inflammatory, Adipogenesis) Gene_Expression->Biological_Effects

This compound Activation of the PPARγ Signaling Pathway.

PPARα Signaling Pathway

This compound also activates PPARα, a key regulator of fatty acid oxidation.[7][8][15][16][18] This activation leads to the upregulation of genes involved in the catabolism of fatty acids.

PPAR_alpha_pathway This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Upregulation of Genes (e.g., CPT1a, AOX, UCP2) PPRE->Gene_Expression Regulates Biological_Effects Increased Fatty Acid Oxidation Gene_Expression->Biological_Effects

This compound Activation of the PPARα Signaling Pathway.

Conclusion

This technical guide consolidates the current knowledge on the physicochemical properties and stability of this compound. While there are gaps in the experimental data for certain physical constants, the available information on its solubility and stability provides a practical framework for its use in research. The elucidation of its role as a dual PPARγ and PPARα agonist underscores its importance as a bioactive lipid and a potential target for therapeutic development. The provided experimental outlines and pathway diagrams serve as a valuable resource for scientists investigating the biological functions and potential applications of this compound. Further research is warranted to determine the precise experimental values for all its physicochemical properties and to develop standardized protocols for its stability assessment.

References

Endogenous production of 13-Oxo-ODE in mammalian tissues.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Production of 13-Oxo-ODE in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-oxo-9Z,11E-octadecadienoic acid (this compound) is a bioactive lipid mediator derived from the oxidative metabolism of linoleic acid (LA), the most abundant polyunsaturated fatty acid in the human diet. This molecule is implicated in a range of physiological and pathological processes, including cell proliferation, inflammation, and metabolic regulation. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor in cellular signaling. This technical guide provides a comprehensive overview of the endogenous biosynthesis of this compound in mammalian tissues, its quantitative levels, key signaling pathways, and detailed experimental protocols for its study.

Biosynthesis of this compound

The endogenous production of this compound is a two-step enzymatic process originating from linoleic acid.

  • Formation of 13-Hydroxyoctadecadienoic Acid (13-HODE): Linoleic acid, released from membrane phospholipids, is first oxidized to 13-hydroperoxyoctadecadienoic acid (13-HPODE). This reaction can be catalyzed by several enzymes, including 15-lipoxygenase (15-LOX), cyclooxygenases (COX-1 and COX-2), and certain cytochrome P450 (CYP) enzymes. The unstable 13-HPODE is then rapidly reduced to the more stable alcohol, 13-HODE, by peroxidases like glutathione (B108866) peroxidase.

  • Oxidation to this compound: The final step is the oxidation of 13-HODE to this compound. This conversion is catalyzed by a specific NAD+-dependent 13-hydroxyoctadecadienoic acid dehydrogenase (13-HODE dehydrogenase).[1][2] This enzyme has been identified in various tissues, with particularly high activity noted in colonic epithelial cells.[3][4][5]

G cluster_0 Cellular Environment cluster_1 Enzymes LA Linoleic Acid (LA) HPODE 13-HPODE LA->HPODE Oxygenation HODE 13-HODE HPODE->HODE Reduction OXO This compound HODE->OXO Oxidation LOX 15-LOX / COX / CYP LOX->LA GPX Peroxidases (GPX) GPX->HPODE HODE_DH 13-HODE Dehydrogenase (NAD+ dependent) HODE_DH->HODE

Caption: Biosynthetic pathway of this compound from Linoleic Acid.

Tissue Distribution and Quantitative Levels

This compound is produced in various mammalian tissues, often in response to specific stimuli. Its concentration can vary significantly based on the tissue type, species, and physiological or pathological state. Tissues with notable production include the colonic mucosa, leukocytes, and reticulocyte membranes.[6] It has also been detected in plasma and brain tissue.[7][8]

The table below summarizes reported quantitative levels of this compound in different biological samples.

SpeciesSample TypeConditionConcentrationCitation
RatPlasmaNormal57.8 ± 19.2 nmol/L[8]
RatPlasmaNormal69.5 nmol/L[8]
HumanColon Cancer Cells (HT-29)Stimulated155 ng/mL[3][4]
HumanPrimary Colonic Epithelial CellsStimulated85 ng/mL[3][4]
MouseAmygdalaControlDetectable, not quantified[7]
MousePeriaqueductal Grey (PAG)ControlDetectable, not quantified[7]

Signaling Pathways

The primary and most well-characterized signaling function of this compound is its role as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3] PPARγ is a nuclear hormone receptor that acts as a transcription factor to regulate the expression of numerous genes involved in lipid metabolism, inflammation, and cell differentiation.

Upon binding to this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. In colonic epithelial cells, for example, this activation leads to anti-inflammatory effects, such as the reduced secretion of the pro-inflammatory cytokine IL-8.[3]

G cluster_cyto Cytoplasm cluster_nuc Nucleus OxoODE This compound PPARg PPARγ OxoODE->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Nuclear Translocation & DNA Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates Lipid_Metabolism Lipid Metabolism TargetGenes->Lipid_Metabolism Inflammation ↓ Inflammation TargetGenes->Inflammation Cell_Differentiation Cell Differentiation TargetGenes->Cell_Differentiation

Caption: this compound signaling cascade via PPARγ activation.

Experimental Protocols

Protocol for Lipid Extraction from Mammalian Tissue

This protocol is a generalized procedure based on the widely used Folch or Bligh & Dyer methods for total lipid extraction.[9][10][11]

  • Tissue Homogenization:

    • Accurately weigh 50-100 mg of frozen tissue.

    • Place the tissue in a glass homogenizer tube on ice.

    • Add 10 volumes of ice-cold methanol (B129727) (e.g., 1 mL for 100 mg tissue).

    • Add an appropriate internal standard (e.g., deuterated this compound) to correct for extraction efficiency.

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Partitioning:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Add 20 volumes of chloroform (B151607) (e.g., 2 mL for 100 mg tissue). The final chloroform:methanol ratio should be 2:1 (v/v).

    • Vortex the mixture vigorously for 2-3 minutes.

    • To induce phase separation, add 0.25 volumes of a salt solution (e.g., 0.9% NaCl or 0.7% KCl) relative to the total solvent volume.

    • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Two distinct phases will form: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

    • Carefully collect the lower chloroform layer using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the lipid extract to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the chloroform under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent (e.g., 100 µL of methanol or acetonitrile) for analysis. Store at -80°C until use.

Protocol for Quantification by LC-MS/MS

This protocol outlines a method for the targeted quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][12][13]

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% acetic acid or formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v).

    • Gradient: Develop a suitable gradient to separate this compound from its precursor (13-HODE) and other isomers. A typical gradient might run from 35% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.3 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted lipid extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound. For a deuterated internal standard (d3-13-oxo-ODE), the transition is m/z 296.2 → 198.1.[13][14] The transition for native this compound ([M-H]⁻) would be approximately m/z 293.2 → [fragment ion]. The specific fragment must be determined by infusion of a pure standard.

    • Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

  • Quantification:

    • Generate a standard curve using a pure this compound standard across a range of concentrations (e.g., 0.1 to 100 ng/mL).

    • Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard.

    • Determine the concentration in the sample by interpolating this ratio against the standard curve.

Experimental and Analytical Workflow

The comprehensive study of this compound involves several critical stages, from sample acquisition to final data analysis and biological interpretation.

G Sample 1. Tissue/Biofluid Collection Homogenize 2. Homogenization (with Internal Standard) Sample->Homogenize Extract 3. Lipid Extraction (e.g., Folch Method) Homogenize->Extract Dry 4. Solvent Evaporation & Reconstitution Extract->Dry LCMS 5. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Quant 6. Data Processing & Quantification LCMS->Quant Interpret 7. Biological Interpretation Quant->Interpret

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is an important signaling lipid derived from linoleic acid with established roles in regulating metabolism and inflammation through PPARγ. Its production is tightly regulated by 13-HODE dehydrogenase and is prominent in specific tissues like the colon. Understanding the dynamics of its endogenous production is crucial for researchers investigating inflammatory diseases, metabolic disorders, and cancer. The methodologies outlined in this guide provide a robust framework for the accurate extraction, quantification, and functional study of this compound in various mammalian systems, paving the way for further discoveries in this area and potential therapeutic applications.

References

The Enzymatic Keystone: A Technical Guide to 13-HODE Dehydrogenase in 13-Oxo-ODE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase in the synthesis of 13-oxo-octadecadienoic acid (13-Oxo-ODE). As our understanding of lipid metabolism and its implications in health and disease expands, the enzymatic conversion of 13-HODE to this compound has emerged as a critical control point in cellular signaling. This document details the biochemical characteristics of 13-HODE dehydrogenase, outlines experimental protocols for its study, and contextualizes its function within relevant signaling pathways.

Introduction: The Significance of the 13-HODE to this compound Conversion

Linoleic acid, an essential omega-6 fatty acid, is a precursor to a variety of bioactive oxidized metabolites, including 13-HODE. The subsequent oxidation of 13-HODE is catalyzed by the NAD⁺-dependent enzyme, 13-HODE dehydrogenase, yielding this compound. This conversion is not merely a metabolic step but a key event in the generation of a potent signaling molecule. This compound has been identified as an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that governs gene expression involved in cellular differentiation, lipid metabolism, and inflammation.[1][2] The activity of 13-HODE dehydrogenase is thus positioned to be a crucial regulator of these fundamental cellular processes.

Quantitative Data on 13-HODE Dehydrogenase

The enzymatic activity of 13-HODE dehydrogenase has been characterized in various biological systems. The following tables summarize key quantitative data to facilitate comparative analysis.

Table 1: Kinetic Properties of Rat Liver 13-HODE Dehydrogenase

ParameterValueSource
Km for 13-HODE6.3 µM[3]
Vmax5.7 nmol/min/mg[3]

Table 2: Substrate Specificity of Rat Liver 13-HODE Dehydrogenase

SubstrateRelative Activity (%)Source
13-HODE100[3]
9-HODE53
15-hydroxyeicosatetraenoic acid (15-HETE)64

Table 3: Specific Activity of 13-HODE Dehydrogenase in Differentiated Cell Lines

Cell LineSpecific Activity (pmol/min/mg)Source
Caco-2 (highly differentiated)200-400
HT-29 (moderately differentiated)20-60Increases in 13-hydroxyoctadecadienoic acid dehydrogenase activity during differentiation of cultured cells. Carcinogenesis. 1993 Nov;14(11):2239-43.
Swiss mouse 3T3 fibroblasts (undifferentiated)0.6-2

Experimental Protocols

This section provides detailed methodologies for the investigation of 13-HODE dehydrogenase activity and the analysis of its product, this compound.

Assay for 13-HODE Dehydrogenase Activity

This protocol is based on the NAD⁺-dependent conversion of 13-HODE to this compound, which can be monitored spectrophotometrically by the formation of a 2,4-dienone chromophore.

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • 13-HODE substrate solution (in a suitable solvent like ethanol)

  • NAD⁺ solution

  • Enzyme preparation (e.g., cytosolic fraction from tissue homogenate or cell lysate)

  • Spectrophotometer capable of reading at 285 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer and NAD⁺.

  • Add the enzyme preparation to the reaction mixture and incubate for a short period to equilibrate.

  • Initiate the reaction by adding the 13-HODE substrate solution.

  • Immediately begin monitoring the increase in absorbance at 285 nm over time.

  • The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the specific activity using the molar extinction coefficient of this compound at 285 nm.

HPLC Analysis of 13-HODE and this compound

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of 13-HODE and this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column (e.g., Absolute SiO₂, 250 mm × 4.6 mm, 5 µm) or a C18 reverse-phase column (e.g., Phenomenex ODS(2), 2 x 150 mm, 5 µm).

Mobile Phase (Normal Phase):

  • Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).

Mobile Phase (Reverse Phase):

  • A gradient starting from 85% methanol (B129727) with 0.2% acetic acid to 100% methanol with 0.2% acetic acid.

Detection:

  • UV detection at 234 nm for 13-HODE and 285 nm for this compound.

Sample Preparation:

  • Extract lipids from the sample using a suitable organic solvent (e.g., methanol).

  • Purify the extract using a solid-phase extraction (SPE) column (e.g., Sep-Pak C18).

  • Reconstitute the dried extract in the mobile phase for injection into the HPLC system.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow.

signaling_pathway cluster_synthesis Synthesis of this compound cluster_signaling PPARγ Signaling Linoleic_Acid Linoleic_Acid 13-HODE 13-HODE Linoleic_Acid->13-HODE Lipoxygenase This compound This compound 13-HODE->this compound NAD+ -> NADH PPARg PPARγ This compound->PPARg Ligand Binding 13-HODE_Dehydrogenase 13-HODE_Dehydrogenase 13-HODE_Dehydrogenase->13-HODE RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcriptional Regulation

Caption: Signaling pathway of this compound synthesis and PPARγ activation.

experimental_workflow Start Start: Biological Sample Extraction Lipid Extraction Start->Extraction Purification Solid-Phase Extraction Extraction->Purification Analysis Analysis Method Purification->Analysis Enzyme_Assay 13-HODE Dehydrogenase Activity Assay Analysis->Enzyme_Assay Enzyme Kinetics HPLC_Analysis HPLC Separation and Quantification Analysis->HPLC_Analysis Metabolite Levels Data_Interpretation Data Interpretation and Conclusion Enzyme_Assay->Data_Interpretation HPLC_Analysis->Data_Interpretation

Caption: Experimental workflow for analyzing 13-HODE and this compound.

Conclusion

13-HODE dehydrogenase is a critical enzyme that catalyzes the formation of the potent signaling molecule this compound. Its activity is tightly regulated and correlates with cellular differentiation states, highlighting its potential as a therapeutic target and a biomarker. The methodologies outlined in this guide provide a framework for the detailed investigation of this enzyme and its product, paving the way for a deeper understanding of their roles in health and disease and for the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to the Cellular Signaling Pathways Activated by 13-Oxo-ODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-Oxo-ODE), a metabolite of linoleic acid, is an emerging lipid mediator with significant biological activities. It is formed from the dehydrogenation of 13-hydroxyoctadecadienoic acid (13-HODE) and has been identified as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[1][2][3] This guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, with a focus on its role in inflammation, lipid metabolism, and oxidative stress.

Core Signaling Pathways

The primary signaling pathways activated by this compound involve the nuclear receptor superfamily of peroxisome proliferator-activated receptors (PPARs). It has been shown to be a potent agonist for both PPARα and PPARγ.[1][2] Additionally, this compound influences other key signaling cascades, including NF-κB, MAPK, and Nrf2/ARE pathways, primarily in the context of its anti-inflammatory and antioxidant effects.[4][5]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound has been identified as a high-affinity endogenous ligand for both PPARα and PPARγ.[6]

  • PPARα Activation: In tissues where PPARα is highly expressed, such as the liver and skeletal muscle, this compound activation leads to the regulation of genes involved in fatty acid oxidation.[2] This results in decreased plasma and hepatic triglyceride levels.[2][7]

  • PPARγ Activation: this compound serves as an endogenous ligand for PPARγ in human colonic epithelial cells.[3] This interaction is crucial for its anti-inflammatory effects, including the reduction of pro-inflammatory cytokine secretion.[1][3] In adipocytes, this compound-mediated PPARγ activation promotes adipogenesis and glucose uptake.[8]

Anti-Inflammatory Signaling

This compound exhibits significant anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways.[4][5]

  • Inhibition of NF-κB Signaling: this compound inhibits the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit.[4][5] This leads to the suppression of pro-inflammatory gene expression.

  • Modulation of MAPK Signaling: this compound has been shown to suppress the LPS-stimulated phosphorylation of ERK1/2, JNK, and p38 MAP kinases, further contributing to its anti-inflammatory effects.[4][5]

Antioxidant and Cytoprotective Signaling

This compound also plays a role in the cellular antioxidant response.

  • Nrf2/ARE Pathway Activation: this compound can activate the Nrf2/HO-1 signaling axis, which enhances cellular antioxidant defenses.[4][6] It has been shown to weakly activate the antioxidant response element (ARE).[9]

  • Reduction of Reactive Oxygen Species (ROS): By activating these pathways, this compound can reduce the production of reactive oxygen species.[4]

Quantitative Data

The following tables summarize the quantitative data available on the activation of signaling pathways by this compound.

ParameterCell TypeValueReference
PPARγ ActivationNot specifiedModerately activated at 0.6 μM[1]
ARE ActivationIMR-32 neuroblastoma cells3.9-fold activation at 10 μM[9]

Table 1: Receptor Activation Data for this compound

Target Gene/ProteinCell TypeTreatmentFold Change/EffectReference
IL-1β mRNARAW 264.7 macrophages100 μM 13-KODE + LPS52% downregulation[4]
IL-1β proteinRAW 264.7 macrophages100 μM 13-KODE + LPS72% downregulation[4]
TNF-α mRNARAW 264.7 macrophages100 μM 13-KODE + LPS66% downregulation[4]
TNF-α proteinRAW 264.7 macrophages100 μM 13-KODE + LPS61% downregulation[4]
Nuclear p65RAW 264.7 macrophages100 μM 13-KODE + LPSReduced by 67%[4]
CPT1a, AOX, FAT, ACS, UCP2 mRNAMouse primary hepatocytes20 μM 13-oxo-ODAIncreased expression[2][10]
CPT1a, AOX, FAT, ACS, UCP2 mRNALiver of KK-Ay mice0.05% 13-oxo-ODA dietIncreased expression[2][11]

Table 2: Downstream Effects of this compound on Gene and Protein Expression

Experimental Protocols

PPARα Activation Luciferase Reporter Assay[2][11][13]
  • Cell Line: CV1 cells.

  • Plasmids:

    • Reporter plasmid: p4xUASg-tk-luc.

    • Expression vector for GAL4-PPARα chimeric protein: pM-hPPARα.

    • Internal control plasmid: pRL-CMV.

  • Procedure:

    • Transfect CV1 cells with the three plasmids.

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control for 24 hours. A synthetic PPARα agonist (e.g., GW7647) can be used as a positive control.

    • Measure luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Express the results as fold induction relative to the vehicle control.

Western Blot Analysis for NF-κB and MAPK Signaling[4][5]
  • Cell Line: RAW 264.7 macrophages.

  • Treatment:

    • Pre-treat cells with 100 μM this compound for 1 hour.

    • Stimulate with 1 μg/mL LPS for 30 minutes.

  • Procedure:

    • For NF-κB analysis, prepare nuclear and cytosolic fractions. For MAPK analysis, use total protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membranes with primary antibodies against p65 (for NF-κB), phospho-ERK1/2, phospho-p38, and phospho-JNK (for MAPK).

    • Use antibodies against Lamin B (nuclear fraction), β-actin (cytosolic and total fractions) as loading controls.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

    • Quantify band intensities to determine the relative protein expression levels.

Real-Time Quantitative RT-PCR for PPARα Target Gene Expression[2][7][13]
  • Cell Type: Mouse primary hepatocytes or liver/skeletal muscle tissue from mice.

  • Treatment:

    • In vitro: Treat primary hepatocytes with 20 μM this compound for 24 hours.

    • In vivo: Feed mice a high-fat diet containing 0.05% this compound for 4 weeks.

  • Procedure:

    • Isolate total RNA from cells or tissues.

    • Synthesize cDNA using reverse transcriptase.

    • Perform real-time quantitative PCR using SYBR green fluorescence with primers for PPARα target genes (e.g., CPT1a, AOX, FAT, ACS, UCP2) and a housekeeping gene (e.g., 36B4) for normalization.

    • Calculate the relative mRNA expression levels using the comparative Ct method.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_Oxo_ODE_ext This compound 13_Oxo_ODE_cyt This compound 13_Oxo_ODE_ext->13_Oxo_ODE_cyt Diffusion PPAR PPARα / PPARγ 13_Oxo_ODE_cyt->PPAR Binds & Activates RXR RXR PPAR_RXR_Complex PPAR-RXR Heterodimer RXR->PPAR_RXR_Complex PPAR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

Caption: PPAR Signaling Pathway Activated by this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway IκB-NF-κB TLR4->NFkB_Pathway Inflammatory_Genes Pro-inflammatory Gene Expression MAPK_Pathway->Inflammatory_Genes p65_translocation p65 Nuclear Translocation NFkB_Pathway->p65_translocation p65_translocation->Inflammatory_Genes 13_Oxo_ODE This compound 13_Oxo_ODE->MAPK_Pathway 13_Oxo_ODE->p65_translocation

Caption: Anti-Inflammatory Action of this compound.

Experimental_Workflow_PPAR_Assay Start Start Transfection Transfect CV1 cells with p4xUASg-tk-luc, pM-hPPARα, and pRL-CMV plasmids Start->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat with this compound or vehicle control Incubation1->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Luciferase_Assay Perform Dual-Luciferase Reporter Assay Incubation2->Luciferase_Assay Analysis Normalize and analyze data Luciferase_Assay->Analysis End End Analysis->End

Caption: Workflow for PPARα Luciferase Reporter Assay.

References

Natural sources and dietary precursors of 13-Oxo-ODE.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Dietary Precursors of 13-Oxo-ODE For Researchers, Scientists, and Drug Development Professionals

Abstract

13-oxo-9,11-octadecadienoic acid (this compound) is a bioactive lipid mediator derived from the oxidative metabolism of linoleic acid (LA). As an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα, this compound is implicated in the regulation of inflammatory processes and metabolic pathways. Its presence in various natural sources and formation from a primary dietary precursor underscore its potential significance in nutrition and pharmacology. This guide provides a comprehensive overview of the dietary origins, biosynthesis, and natural occurrence of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and diagrams of its key biological pathways.

Dietary Precursors of this compound

The principal dietary precursor to all endogenous this compound is linoleic acid (LA) , an essential omega-6 polyunsaturated fatty acid.[1][2] Mammals cannot synthesize LA de novo and must obtain it from dietary sources.[1][2] Consequently, the abundance of LA and its oxidized metabolites (OXLAMs), including this compound, in mammalian tissues is directly influenced by dietary intake.[1] Foods rich in linoleic acid include vegetable oils, nuts, seeds, and meat.

Biosynthesis of this compound from Linoleic Acid

The conversion of linoleic acid to this compound is a multi-step enzymatic process. The pathway can also proceed non-enzymatically via free radical-mediated oxidation.

  • Oxygenation of Linoleic Acid: The process begins with the oxygenation of LA to form 13-hydroperoxyoctadecadienoic acid (13-HpODE). This initial step can be catalyzed by several enzymes, including 12/15-lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) enzymes.

  • Reduction to 13-HODE: The unstable 13-HpODE is rapidly reduced to its more stable corresponding alcohol, 13-hydroxyoctadecadienoic acid (13-HODE), a reaction often facilitated by glutathione-dependent peroxidases.

  • Dehydrogenation to this compound: The final step is the oxidation of 13-HODE to this compound. This conversion is catalyzed by a specific NAD+-dependent 13-HODE dehydrogenase, which has been identified in tissues such as the colonic mucosa.

G LA Linoleic Acid (LA) HpODE 13-Hydroperoxyoctadecadienoic acid (13-HpODE) LA->HpODE 15-LOX, COX, CYP450 (Oxygenation) HODE 13-Hydroxyoctadecadienoic acid (13-HODE) HpODE->HODE Glutathione Peroxidase (Reduction) OxoODE 13-Oxo-octadecadienoic acid (this compound) HODE->OxoODE 13-HODE Dehydrogenase (Oxidation)

Figure 1: Biosynthetic pathway of this compound from linoleic acid.

Natural Sources and Quantitative Data

This compound is found in a variety of plant and animal sources, both as a naturally occurring compound and as a product of lipid oxidation during processing and storage.

Plant Sources

This compound has been identified in several plants. Known botanical sources include:

  • Safflower (Carthamus oxyacantha)

  • Soybean (Glycine max)

  • Mugwort (Artemisia argyi)

  • Tomato (Solanum lycopersicum)

  • Mandarin orange (Citrus reticulata)

  • Bitter gourd (Momordica charantia)

  • Glasswort (Salicornia herbacea L.)

Vegetable Oils

Vegetable oils, being rich in the precursor linoleic acid, are a significant source of oxidized metabolites. The concentrations of this compound and its direct precursor, 13-HODE, vary considerably among different oils, influenced by factors like fatty acid composition, processing, and storage conditions.

Oil Type13-HODE (ng/mL)This compound (ng/mL)
Flaxseed Oil 1000 (725–1250)110 (72–146)
Olive Oil 350 (269–431)35 (28–46)
Corn Oil 360 (250–435)10 (8–12)
Soybean Oil 12 (10–15)3 (2–4)
Canola Oil 3 (3–4)2 (1–2)
Table 1: Concentrations of 13-HODE and this compound in commercial plant oils. Data are expressed as median and interquartile range (25th and 75th percentiles). Adapted from Gouveia-Figueira & Nording (2015).
Endogenous Occurrence in Mammals

This compound is an endogenous metabolite in mammals. High activity of 13-HODE dehydrogenase, the enzyme responsible for its synthesis, is found in colonic epithelial cells. It has also been detected in rabbit reticulocyte plasma and mitochondrial membranes, where it is often esterified to phospholipids.

Biological MatrixSpeciesConcentration of this compound
Plasma Rat57.8 ± 19.2 nmol/L
Plasma Rat69.5 nmol/L
Table 2: Quantification of this compound in rat plasma from two different measurement approaches (one-point standard addition and standard addition curve). Adapted from Taha et al. (2014).

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate lipid metabolism and inflammation.

  • PPARγ Activation: this compound is a potent endogenous ligand for PPARγ. Binding and activation of PPARγ in cells like colonic epithelial cells leads to the transcriptional repression of pro-inflammatory factors. For instance, it has been shown to significantly decrease the secretion of the pro-inflammatory cytokine IL-8.

  • PPARα Activation: Some studies also report this compound and its isomers as agonists of PPARα, a receptor that plays a critical role in regulating lipid metabolism.

G OxoODE This compound PPARg PPARγ OxoODE->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene Target Gene (e.g., IL-8) PPRE->Gene Represses Transcription Response ↓ Pro-inflammatory Cytokine Secretion Gene->Response

Figure 2: this compound signaling via the PPARγ pathway.

Experimental Protocols

Accurate quantification of this compound from biological matrices requires robust extraction and sensitive analytical techniques, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Analysis

G Sample 1. Sample Collection (Plasma, Tissue Homogenate) Spike 2. Internal Standard Spiking (e.g., d4-13-HODE) Sample->Spike Hydrolysis 3. Base Hydrolysis (Optional) (to release esterified lipids) Spike->Hydrolysis Extraction 4. Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Dry 5. Evaporation & Reconstitution Extraction->Dry Analysis 6. LC-MS/MS Analysis Dry->Analysis Quant 7. Quantification Analysis->Quant

Figure 3: Experimental workflow for this compound quantification.
Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from methods for analyzing oxidized fatty acids in plasma.

  • Sample Preparation: Aliquot 200 µL of plasma into a clean borosilicate glass test tube. To prevent auto-oxidation during preparation, samples should be kept on ice, and antioxidants like butylated hydroxytoluene (BHT) can be added to solvents.

  • Internal Standard: Add 10 µL of an appropriate internal standard mixture. For OXLAMs, deuterated standards like 15(S)-HETE-d8 are often used for quantification of the broader class, though a specific deuterated this compound standard would be ideal if available.

  • Hydrolysis (for total OXLAMs): To measure both free and esterified this compound, perform base hydrolysis by adding a methanolic sodium hydroxide (B78521) solution and incubating at 60°C for 30 minutes.

  • Extraction:

    • Acidify the sample to pH ~3 using acetic acid or HCl.

    • Add an extraction solvent mixture, such as 2-propanol/hexane. A common formulation is 1.0 mL of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

    • Vortex briefly, then add 2.0 mL of hexane.

    • Vortex vigorously for 3 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic (hexane) layer to a new tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture).

Protocol 2: LC-MS/MS Quantification

This protocol outlines typical parameters for quantifying this compound using a triple quadrupole mass spectrometer.

  • Chromatographic System: A reverse-phase C18 column (e.g., 2.1 × 150 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A binary gradient system is typical.

    • Mobile Phase A: Water/acetonitrile with a small amount of acetic acid (e.g., 90:10:0.04 v/v/v).

    • Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20 v/v).

  • Gradient: A gradient from ~30% B to 100% B over 15-20 minutes is used to separate the various lipid mediators.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transition for this compound:

      • Precursor Ion (Q1): m/z 293.2 [M-H]⁻.

      • Product Ion (Q3): A characteristic fragment ion is monitored for quantification. For this compound, a predominant product ion is m/z 113.1, formed by cleavage adjacent to the carbonyl group.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a this compound analytical standard.

References

The Biological Functions of 13-Oxo-ODE in Inflammation and Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

13-Oxo-octadecadienoic acid (13-Oxo-ODE), a reactive oxidized metabolite of linoleic acid, is emerging as a significant endogenous lipid mediator in the regulation of inflammatory and immune responses. This technical guide provides a comprehensive overview of the biosynthesis, molecular mechanisms, and biological functions of this compound. Primarily acting as a potent endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), this compound exerts significant anti-inflammatory effects across various cell types, particularly macrophages and colonic epithelial cells. This document details its role in modulating key signaling pathways, including NF-κB, MAPK, and Nrf2/HO-1, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular interactions, offering a valuable resource for researchers and professionals in drug development.

Biosynthesis of this compound

This compound is not directly synthesized but is the product of a multi-step enzymatic cascade originating from the essential fatty acid, linoleic acid (LA). This pathway is active in various cells, including leukocytes and colonic epithelial cells.[1][2]

The key steps are:

  • Oxygenation of Linoleic Acid : The process is initiated by lipoxygenase (LOX) enzymes, particularly 12/15-lipoxygenase, which catalyze the oxidation of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE).[3][4]

  • Reduction to 13-HODE : 13-HPODE is a transient intermediate that is rapidly reduced by peroxidases, such as glutathione (B108866) peroxidases, to the more stable alcohol, 13-hydroxyoctadecadienoic acid (13-HODE).[5][6]

  • Dehydrogenation to this compound : The final step is the dehydrogenation of 13-HODE, catalyzed by the NAD+-dependent 13-HODE dehydrogenase, to produce the ketone this compound.[1][7][8] This enzyme's activity is notably high in colonic epithelial cells.[2][3]

G cluster_bio Biosynthesis Pathway of this compound LA Linoleic Acid (LA) LOX 12/15-Lipoxygenase (LOX) LA->LOX HPODE 13-HPODE GPx Glutathione Peroxidases HPODE->GPx HODE 13-HODE HODE_DH 13-HODE Dehydrogenase (NAD+ dependent) HODE->HODE_DH OXO This compound LOX->HPODE GPx->HODE HODE_DH->OXO

Figure 1: Biosynthesis of this compound from Linoleic Acid.

Core Mechanism of Action: PPARγ Activation

The primary mechanism through which this compound exerts its anti-inflammatory effects is by acting as a potent, endogenous ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3] PPARγ is a nuclear hormone receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Activation of PPARγ by this compound leads to:

  • Transcriptional Repression : It induces the transcriptional repression of pro-inflammatory genes, such as those encoding cytokines and chemokines.[2][3]

  • Anti-inflammatory Gene Expression : It promotes the expression of genes involved in anti-inflammatory responses and metabolic regulation.

Binding assays using radiolabeled (14C) this compound have directly demonstrated a physical interaction with PPARγ.[2][3] This activation is often more potent than that of its precursor, 13-HODE, or other known PPARγ agonists like troglitazone (B1681588) in specific cellular contexts.[2][3]

G cluster_ppar This compound Signaling via PPARγ OXO This compound PPAR PPARγ (Inactive) OXO->PPAR Binds & Activates PPAR_Active PPARγ-RXR Heterodimer (Active) PPAR->PPAR_Active Dimerizes with RXR RXR RXR->PPAR_Active PPRE PPRE (DNA Response Element) PPAR_Active->PPRE Binds to Repression Repression of Pro-inflammatory Genes (e.g., IL-8, TNF-α) PPRE->Repression Activation Activation of Anti-inflammatory Genes PPRE->Activation

Figure 2: this compound signaling pathway via PPARγ activation.

Anti-inflammatory and Immunomodulatory Functions

In Macrophages

This compound (often referred to as 13-KODE in these studies) demonstrates significant anti-inflammatory activity in macrophages, which are key cells in the innate immune response. In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been shown to:

  • Inhibit Pro-inflammatory Mediators : It effectively suppresses the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS) expression.[5][9] It also reduces the secretion and gene expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[5][10]

  • Modulate NF-κB and MAPK Pathways : this compound inhibits the activation of the master inflammatory transcription factor, NF-κB, by preventing the nuclear translocation of its p65 subunit.[5][11] It also suppresses the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, which are crucial for the inflammatory response.[5][10]

  • Activate Nrf2/HO-1 Antioxidant Pathway : It upregulates the expression of Nuclear factor erythroid-2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1).[5][9] This pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation.

G cluster_macro Anti-inflammatory Signaling of this compound in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFKB NF-κB Pathway (p65 translocation) TLR4->NFKB OXO This compound OXO->MAPK Inhibits OXO->NFKB Inhibits Nrf2 Nrf2 Pathway OXO->Nrf2 Activates Inflam Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) MAPK->Inflam NFKB->Inflam HO1 HO-1 Nrf2->HO1 AntiOx Antioxidant Response HO1->AntiOx

Figure 3: Modulation of macrophage signaling by this compound.
In Colonic Epithelial Cells

The anti-inflammatory properties of this compound are particularly relevant in the context of intestinal inflammation, such as in Inflammatory Bowel Disease (IBD).[3][12] In human colonic epithelial cells (CECs), this compound activates PPARγ, leading to a significant reduction in the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8).[3] This effect is more pronounced than that observed with other PPARγ ligands, suggesting that the 13-HODE dehydrogenase enzyme, which produces this compound, could be a therapeutic target in IBD.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 1: Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorTreatmentConcentrationResultReference
TNF-α (mRNA) This compound100 µMDown-regulated expression by 52% vs. LPS control[10]
TNF-α (protein) This compound100 µMDown-regulated secretion by 72% vs. LPS control[10]
IL-1β (mRNA) This compound100 µMDown-regulated expression by 52% vs. LPS control[10]
IL-1β (protein) This compound100 µMDown-regulated secretion by 72% vs. LPS control[10]
Nuclear p65 (NF-κB) This compound100 µMReduced nuclear levels by 67% vs. LPS control[5]

Table 2: Endogenous Concentrations of this compound

Sample TypeConditionConcentration (ng/mL)Concentration (nmol/L)Reference
HT-29 Cell Homogenates Stimulated155 ng/mL-[2][3]
Primary CECs Homogenates Stimulated85 ng/mL-[2][3]
Rat Plasma Baseline-57.8 ± 19.2 nmol/L[4]
Rat Plasma Baseline (alt. method)-69.5 nmol/L[4]

Key Experimental Protocols

Investigating the bioactivity of this compound involves a combination of analytical chemistry, cell biology, and molecular biology techniques.

Quantification of this compound in Biological Samples
  • Principle : To accurately measure levels of this compound in plasma, tissues, or cell culture media.

  • Methodology :

    • Lipid Extraction : Total lipids are extracted from the sample, often using a Folch or Bligh-Dyer method. For total concentration (free + esterified), a base hydrolysis step (e.g., with NaOH or Na2CO3) is performed to release esterified oxylipins.[4][13]

    • Purification : Solid-phase extraction (SPE) is commonly used to clean up the sample and isolate the lipid fraction.

    • Analysis : Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14] This method offers high sensitivity and specificity. An internal standard (e.g., a deuterated version like d3-13-oxo-ODE) is added at the beginning of the procedure for accurate quantification.[13][15] Reversed-phase HPLC (RP-HPLC) can also be used for separation and identification.[2][3]

Macrophage Anti-inflammatory Assay
  • Principle : To assess the ability of this compound to suppress inflammatory responses in macrophages.

  • Methodology :

    • Cell Culture : Murine macrophage cell line RAW 264.7 is cultured under standard conditions.[5][9]

    • Pre-treatment : Cells are pre-treated with various concentrations of this compound (e.g., 50-100 µM) for a short period (e.g., 1 hour).[10][11]

    • Stimulation : Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, 30 minutes for signaling pathway analysis).[10][11]

    • Endpoint Analysis :

      • NO Production : Measured in the supernatant using the Griess reagent.[5][9]

      • Cytokine Levels : TNF-α and IL-1β in the supernatant are quantified by ELISA.[10][11]

      • Gene Expression : Cellular RNA is isolated, and iNOS, TNF-α, and IL-1β mRNA levels are measured by qRT-PCR.[5][10]

      • Signaling Proteins : Cell lysates are analyzed by Western blotting to detect the phosphorylated (active) forms of MAPKs and the nuclear translocation of NF-κB p65.[5][11]

PPARγ Binding and Activation Assays
  • Principle : To confirm that this compound directly binds to and activates PPARγ.

  • Methodology :

    • Direct Binding Assay : A His-tagged recombinant PPARγ protein is used.[2][3] The protein is incubated with radiolabeled [14C]-13-Oxo-ODE. The binding is then quantified, demonstrating a direct interaction.[2][3]

    • Reporter Gene Assay :

      • Cells (e.g., Caco-2 or CV-1) are co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.[16][17]

      • Cells are treated with this compound.

      • PPARγ activation is quantified by measuring the luciferase activity, which is proportional to the binding and activation of the receptor.[16][17]

G cluster_exp General Experimental Workflow for Studying this compound Effects cluster_endpoints Endpoint Analysis start Cell Culture (e.g., RAW 264.7 Macrophages) treat Pre-treatment with This compound start->treat stim Inflammatory Stimulus (e.g., LPS) treat->stim elisa ELISA (Cytokines) stim->elisa griess Griess Assay (Nitric Oxide) qpcr qRT-PCR (Gene Expression) wb Western Blot (Signaling Proteins)

Figure 4: A typical workflow for assessing this compound's anti-inflammatory effects.

Potential Therapeutic Implications

The potent anti-inflammatory effects of this compound, mediated primarily through the activation of PPARγ, highlight its therapeutic potential. Given its significant activity in intestinal epithelial cells and macrophages, targeting the this compound pathway could be a promising strategy for inflammatory conditions.[3][12] Specifically, enhancing the local production of this compound by modulating the activity of 13-HODE dehydrogenase could offer a novel approach for treating IBD and other inflammatory disorders.[2][3] Furthermore, its ability to engage multiple anti-inflammatory mechanisms simultaneously (NF-κB/MAPK inhibition and Nrf2 activation) makes it an attractive candidate for resolving inflammation and restoring tissue homeostasis.[5]

Conclusion

This compound is a key oxidized linoleic acid metabolite with robust anti-inflammatory and immunomodulatory functions. Its role as a potent endogenous PPARγ agonist places it at a critical junction of lipid metabolism and immune regulation. By inhibiting pro-inflammatory signaling cascades like NF-κB and MAPK while simultaneously activating the Nrf2-dependent antioxidant response, this compound effectively dampens inflammation in various cell types. The detailed understanding of its biosynthesis and mechanisms of action, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutic strategies for inflammatory diseases.

References

13-Oxo-ODE: An Endogenous Ligand for Nuclear Receptors – A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE) is an oxidized metabolite of linoleic acid that has emerged as a significant endogenous ligand for nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with these receptors, its biosynthetic pathway, and its functional implications. Detailed experimental protocols for key assays and quantitative data on its activity are presented to facilitate further research and drug development efforts in areas such as inflammation, metabolic diseases, and cancer.

Introduction

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, development, and immunity. The identification of endogenous ligands for these receptors is crucial for understanding their biological roles and for the development of novel therapeutics. This compound, a derivative of the essential fatty acid linoleic acid, has been identified as a naturally occurring ligand that modulates the activity of PPARα and PPARγ, establishing it as a key signaling molecule in various cellular contexts.

Biosynthesis of this compound

This compound is synthesized from linoleic acid through a series of enzymatic reactions. The initial step involves the oxidation of linoleic acid to 13-hydroxyoctadecadienoic acid (13-HODE) by the enzyme 12/15-lipoxygenase (LOX). Subsequently, 13-HODE is dehydrogenated to form this compound. This conversion is catalyzed by 13-HODE dehydrogenase.[1]

LA Linoleic Acid HODE 13-Hydroxyoctadecadienoic Acid (13-HODE) LA->HODE Oxidation OXO 13-Oxo-octadecadienoic Acid (this compound) HODE->OXO Dehydrogenation LOX 12/15-Lipoxygenase (LOX) LOX->LA HODEDH 13-HODE Dehydrogenase HODEDH->HODE

Figure 1: Biosynthetic Pathway of this compound.

Interaction with Nuclear Receptors

This compound has been demonstrated to be a ligand for both PPARα and PPARγ, influencing their transcriptional activity.

PPARγ Activation

This compound is recognized as an endogenous ligand for PPARγ.[1] Binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent regulation of target gene expression. This interaction is associated with anti-inflammatory effects, as evidenced by the reduction of pro-inflammatory cytokines like IL-8 in human colonic epithelial cells.[1]

PPARα Activation

In addition to its effects on PPARγ, this compound is a potent activator of PPARα.[2][3] Studies have shown that this compound can induce PPARα-mediated gene expression in a dose-dependent manner. This activation is linked to the regulation of lipid metabolism, including the expression of genes involved in fatty acid oxidation.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound with PPARα and PPARγ. While direct binding affinity constants (Kd or Ki) are not extensively reported in the literature, functional activation data provides valuable insights into its potency.

Table 1: Functional Activation of PPARγ by this compound

ParameterValueCell Type/Assay SystemReference
Activation ConcentrationModerately activated at 0.6 µMNot specified

Table 2: Functional Activation of PPARα by this compound

ParameterObservationCell Type/Assay SystemReference
Relative PotencyMore potent activator than 9-oxo-ODA and conjugated linoleic acid (CLA)Luciferase Reporter Assay
Activation ProfileDose-dependent increase in luciferase activityLuciferase Reporter Assay

Table 3: Effect of this compound on PPARα Target Gene Expression in Mouse Primary Hepatocytes

Target GeneEffectTreatment ConcentrationReference
CPT1a, AOX, FAT, ACS, UCP2Significant increase in mRNA expression20 µM

Signaling Pathway

Upon binding to its ligand, such as this compound, PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPAR PPARα / PPARγ Ligand->PPAR Binding Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binding TargetGene Target Gene PPRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation Response Biological Response (e.g., Anti-inflammatory, Metabolic Regulation) Protein->Response

Figure 2: General Signaling Pathway of PPAR Activation by this compound.

Experimental Protocols

PPAR Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a test compound to activate PPAR transcriptional activity.

Workflow Diagram:

Start Start Transfection Transfect cells with: - PPAR expression vector - Luciferase reporter plasmid - Internal control plasmid Start->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with this compound (or other test compounds) Incubation1->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Assay Measure Firefly and Renilla luciferase activity Lysis->Assay Analysis Analyze data: Normalize Firefly to Renilla activity Assay->Analysis End End Analysis->End

Figure 3: Workflow for a PPAR Luciferase Reporter Gene Assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable mammalian cell line (e.g., HEK293T, CV-1) in a 96-well plate.

    • Transfect the cells with three plasmids:

      • An expression vector for the ligand-binding domain (LBD) of human or mouse PPARα or PPARγ fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

      • A plasmid expressing Renilla luciferase as an internal control for transfection efficiency and cell viability.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) in the appropriate cell culture medium.

    • Remove the transfection medium and add the medium containing the test compounds or vehicle control (e.g., DMSO) to the cells.

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand, such as this compound, to a nuclear receptor.

Detailed Methodology:

  • Receptor Preparation:

    • Prepare a source of the target receptor, which can be purified recombinant PPAR protein or cell membranes expressing the receptor.

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation with a fixed concentration of a specific radiolabeled PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor ligand by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound is a significant endogenous lipid mediator that functions as a ligand for PPARα and PPARγ. Its role in regulating inflammatory responses and lipid metabolism positions it as a molecule of interest for drug development in the context of metabolic and inflammatory diseases. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting the this compound signaling pathway. Future research should focus on elucidating the precise binding kinetics of this compound with its receptors, identifying its full range of target genes, and evaluating its physiological and pathophysiological roles in various in vivo models.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Extraction of 13-Oxo-ODE from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid. As an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), this compound is implicated in the regulation of inflammatory processes and metabolic pathways[1][2]. Accurate quantification of this compound in biological matrices such as plasma and tissue is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological samples, facilitating its subsequent analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Presentation

The following table summarizes the quantitative performance of a validated analytical method for this compound in rat plasma. This data can serve as a benchmark for researchers developing and validating their own assays.

AnalyteMatrixMean Concentration (nmol/L)Limit of Quantitation (LOQ) (nmol/L)Coefficient of Variation (CV, %)
This compoundRat Plasma57.8 ± 19.226.8<18.5

Data sourced from a study utilizing liquid-liquid extraction followed by Q-TOF MS analysis[3][4]. While this data is not from an SPE protocol, it provides valuable information on the expected physiological concentrations and analytical performance for this compound.

Experimental Protocols

This section outlines a detailed methodology for the solid-phase extraction of this compound from a biological sample, such as plasma. The protocol is adapted from established methods for similar oxidized fatty acids.

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 1 mL)

  • Solvents:

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Hexane (HPLC grade)

    • Formic acid (≥98%)

  • Internal Standard (IS): A deuterated analog of this compound (e.g., this compound-d4) or a structurally similar oxylipin should be used for accurate quantification.

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Autosampler vials for LC-MS analysis

Sample Pre-treatment (Protein Precipitation)
  • Thaw biological samples (e.g., plasma, serum) on ice.

  • In a clean microcentrifuge tube, add 100 µL of the biological sample.

  • Add the internal standard to the sample.

  • To precipitate proteins, add 300 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for the SPE procedure.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Follow with 1 mL of water. Do not allow the cartridge to dry out between steps.

  • Equilibration:

    • Equilibrate the cartridge by passing 1 mL of 5% methanol in water through the sorbent.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Maintain a slow and steady flow rate of approximately 1 drop per second to ensure optimal retention.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and other retained lipids with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of a solvent compatible with the initial mobile phase of the LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualizations

Experimental Workflow

SPE_Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning SPE Conditioning (Methanol, Water) Equilibration Equilibration (5% Methanol) Conditioning->Equilibration Equilibration->Loading Washing Washing (5% Methanol) Loading->Washing Elution Elution (Methanol) Washing->Elution Evaporation Evaporation (Nitrogen) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS PPAR_Signaling cluster_0 Cell LA Linoleic Acid LOX Lipoxygenase (LOX) LA->LOX Oxidation OxoODE This compound LOX->OxoODE PPAR PPARγ OxoODE->PPAR Binds to GeneExpression Gene Expression (Anti-inflammatory) PPAR->GeneExpression Regulates Nucleus Nucleus

References

Application Notes: In Vitro PPARγ Binding Assay for 13-Oxo-ODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2] Its activation by various ligands, including fatty acids and their derivatives, modulates the transcription of target genes, making it a significant therapeutic target for metabolic disorders such as type 2 diabetes. 13-Oxo-octadecadienoic acid (13-Oxo-ODE), a metabolite derived from the oxidation of linoleic acid, has been identified as an endogenous ligand for PPARγ.[3][4] In human colonic epithelial cells, this compound has been shown to bind to and activate PPARγ, leading to anti-inflammatory effects.[3][4]

These application notes provide a detailed framework for assessing the binding affinity of this compound to PPARγ in vitro. The primary method detailed is a competitive radioligand binding assay, a gold standard for quantifying ligand-receptor interactions. Additionally, principles of alternative non-radioactive methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are discussed.

Principle of the Assay

The described protocol is a competitive binding assay. This method relies on the competition between a labeled ligand (radiolabeled tracer) and an unlabeled test compound (this compound) for binding to the PPARγ ligand-binding domain (LBD). By measuring the displacement of the radiolabeled ligand by increasing concentrations of the test compound, the binding affinity (typically expressed as the half-maximal inhibitory concentration, IC50) of the test compound can be determined. The IC50 value can then be converted to the inhibition constant (Ki), which reflects the true binding affinity of the ligand for the receptor.

Data Presentation

While specific binding affinity data (Ki or IC50) for this compound is not extensively reported in publicly available literature, its activity as a PPARγ agonist has been established.[3] For comparative purposes, the binding affinity of a well-characterized synthetic PPARγ agonist, Rosiglitazone, is provided below.

CompoundReceptorAssay TypeParameterValue (nM)
This compound Human PPARγRadioligand BindingKiData not readily available
Rosiglitazone Human PPARγRadioligand BindingKd~40[5][6]
Rosiglitazone Human PPARγFunctional AssayEC50~60[5]

Note: Kd (dissociation constant) is a measure of binding affinity, while EC50 (half-maximal effective concentration) reflects the concentration required to elicit a half-maximal response in a functional assay.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PPARγ signaling pathway upon ligand binding and the general workflow of the competitive binding assay.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_Oxo_ODE This compound (Ligand) PPARg PPARγ 13_Oxo_ODE->PPARg Ligand Binding 13_Oxo_ODE->PPARg CoR Co-repressor Complex PPARg->CoR Binding in absence of ligand CoA Co-activator Complex PPARg->CoA Conformational Change & Co-activator Recruitment PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimer Binding RXR RXR RXR->PPRE Heterodimer Binding Target_Gene Target Gene Transcription CoA->Target_Gene Initiates

Figure 1: PPARγ Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare His-tagged PPAARγ-LBD Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare ¹⁴C-13-Oxo-ODE (Radioligand) Ligand_Prep->Incubation Test_Compound_Prep Prepare unlabeled this compound (Serial Dilutions) Test_Compound_Prep->Incubation Separation Separate Bound from Free Radioligand (e.g., Ni-NTA beads) Incubation->Separation Detection Quantify Bound Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis: IC50 and Ki Determination Detection->Analysis

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol is a synthesized methodology based on established principles for nuclear receptor binding assays and specific literature mentioning the use of radiolabeled this compound.[4]

Objective: To determine the binding affinity (IC50 and Ki) of unlabeled this compound for the human PPARγ ligand-binding domain (LBD) by measuring its ability to compete with [¹⁴C]-13-Oxo-ODE.

Materials:

  • Receptor: Purified, recombinant human PPARγ-LBD with a polyhistidine (His) tag.

  • Radioligand: [¹⁴C]-13-Oxo-ODE (custom synthesis may be required).

  • Test Compound: Unlabeled this compound.

  • Positive Control: Rosiglitazone.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT, 10% glycerol.

  • Separation Matrix: Nickel-NTA (Ni-NTA) coated scintillation proximity assay (SPA) beads or Ni-NTA agarose (B213101) beads for filtration.

  • Scintillation Cocktail (if using filtration method).

  • Assay Plates: 96-well or 384-well plates suitable for the detection method.

  • Scintillation Counter or Microplate Reader capable of detecting the radioisotope.

Procedure:

  • Preparation of Reagents:

    • Dilute the His-tagged PPARγ-LBD to a final concentration of 5-10 nM in assay buffer.

    • Dilute the [¹⁴C]-13-Oxo-ODE in assay buffer to a concentration equal to its Kd (if known) or a low nanomolar concentration determined through saturation binding experiments.

    • Prepare serial dilutions of unlabeled this compound (e.g., from 1 nM to 100 µM) and the positive control (Rosiglitazone) in assay buffer containing a constant, low percentage of DMSO (e.g., <1%).

  • Assay Setup (Total Volume per well: 100 µL):

    • Total Binding Wells: 25 µL assay buffer, 25 µL [¹⁴C]-13-Oxo-ODE, 50 µL PPARγ-LBD.

    • Non-specific Binding (NSB) Wells: 25 µL of a high concentration of unlabeled positive control (e.g., 10 µM Rosiglitazone), 25 µL [¹⁴C]-13-Oxo-ODE, 50 µL PPARγ-LBD.

    • Competition Wells: 25 µL of each dilution of unlabeled this compound, 25 µL [¹⁴C]-13-Oxo-ODE, 50 µL PPARγ-LBD.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2-4 hours with gentle agitation to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Method A (SPA): If using Ni-NTA coated SPA beads, add a suspension of the beads to each well and incubate for an additional 30 minutes to allow the His-tagged receptor to bind. The beads will generate a light signal only when the radioligand is bound to the receptor in close proximity.

    • Method B (Filtration): Add a slurry of Ni-NTA agarose beads to each well and incubate for 30 minutes. Rapidly filter the contents of each well through a filter plate (e.g., GF/B) pre-soaked in assay buffer. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Method A (SPA): Read the plate directly in a microplate scintillation counter.

    • Method B (Filtration): Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the NSB wells from all other wells to determine specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: TR-FRET Competitive Binding Assay (Alternative Method)

TR-FRET is a non-radioactive, homogeneous assay format suitable for high-throughput screening.

Principle: The assay uses a PPARγ-LBD tagged with Glutathione S-transferase (GST) and a terbium-labeled anti-GST antibody as the donor fluorophore. A fluorescently labeled small molecule PPARγ ligand (tracer) serves as the acceptor. When the tracer is bound to the receptor, excitation of the terbium donor results in FRET to the acceptor. A test compound (this compound) will compete with the tracer for binding to the PPARγ-LBD, leading to a decrease in the FRET signal.

General Procedure:

  • Add the test compound (this compound) at various concentrations to the wells of a microplate.

  • Add a pre-mixed solution of the fluorescent tracer and the GST-tagged PPARγ-LBD.

  • Add the terbium-labeled anti-GST antibody.

  • Incubate the plate at room temperature for 1-6 hours, protected from light.

  • Read the plate in a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor).

  • Calculate the emission ratio (520 nm / 495 nm) and plot it against the concentration of this compound to determine the IC50.

Conclusion

The provided protocols offer a robust framework for investigating the direct binding of this compound to PPARγ. While a radioligand binding assay is detailed as the primary method for obtaining high-quality affinity data, TR-FRET presents a viable, high-throughput alternative. The characterization of the binding interaction between this compound and PPARγ is essential for understanding its mechanism of action and exploring its potential as a modulator of metabolic and inflammatory pathways.

References

Animal Models for In Vivo Evaluation of 13-Oxo-ODE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxo-octadecadienoic acid (13-Oxo-ODE) is an oxidized metabolite of the essential fatty acid, linoleic acid. It has emerged as a bioactive lipid mediator with significant therapeutic potential. As a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound plays a crucial role in regulating various physiological and pathological processes.[1] Its anti-inflammatory properties are well-documented, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.[2][3] Furthermore, emerging evidence suggests its potential as an anti-cancer agent, particularly in the context of breast cancer, by influencing pathways that control cell proliferation and stemness.[4]

This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in vivo effects of this compound in three key research areas: inflammation (colitis), atherosclerosis, and breast cancer. The protocols outlined below are designed to provide a robust framework for preclinical evaluation of this compound and other PPARγ agonists.

Key Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several interconnected signaling pathways. As a potent PPARγ agonist, its primary mechanism involves the activation of this nuclear receptor, leading to the transcriptional regulation of target genes involved in inflammation and metabolism.

13-Oxo-ODE_Signaling_Pathways This compound Signaling Pathways cluster_0 Cellular Effects This compound This compound PPARg PPARγ This compound->PPARg Activates NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates cMyc c-Myc This compound->cMyc Downregulates PPARg->NFkB Inhibits Anti_inflammatory_Response Anti-inflammatory Response PPARg->Anti_inflammatory_Response Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines Induces MAPK->Inflammatory_Cytokines Induces HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Cell_Proliferation Cancer Cell Proliferation cMyc->Cell_Proliferation Promotes

Figure 1: Key signaling pathways modulated by this compound.

I. Animal Model for Inflammation: DSS-Induced Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate the efficacy of potential therapeutics. Dextran (B179266) sulfate (B86663) sodium (DSS) administered in drinking water induces acute colitis characterized by damage to the colonic epithelium and a robust inflammatory response.

Experimental Workflow

Colitis_Workflow Workflow for DSS-Induced Colitis Model start Start acclimatization Acclimatization (1 week) start->acclimatization groups Randomize into Treatment Groups acclimatization->groups dss Induce Colitis (2.5-4% DSS in drinking water) for 5-7 days groups->dss treatment Administer this compound (e.g., oral gavage or IP injection) concurrently with or post-DSS groups->treatment monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding (Calculate DAI) dss->monitoring treatment->monitoring euthanasia Euthanasia (Day 7-10) monitoring->euthanasia analysis Analysis: - Colon length and weight - Histology (H&E staining) - MPO activity - Cytokine levels (ELISA, qPCR) euthanasia->analysis end End analysis->end

Figure 2: Experimental workflow for the DSS-induced colitis model.
Quantitative Data Presentation

GroupTreatmentDosageAdministration RouteChange in Body Weight (%)Disease Activity Index (DAI)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/g tissue)
1Control (Healthy)VehicleOral Gavage+2.5 ± 0.80.2 ± 0.18.5 ± 0.51.2 ± 0.3
2DSS ControlVehicleOral Gavage-15.2 ± 2.18.5 ± 1.25.2 ± 0.415.8 ± 2.5
3DSS + this compound10 mg/kgOral Gavage-8.7 ± 1.54.3 ± 0.96.8 ± 0.67.4 ± 1.8
4DSS + this compound20 mg/kgOral Gavage-5.1 ± 1.2 2.1 ± 0.77.5 ± 0.4 3.9 ± 1.1

*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to DSS Control. Data are hypothetical and for illustrative purposes.

Experimental Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Induction of Colitis: Replace drinking water with a solution of 2.5% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) for 7 consecutive days.[5]

  • Preparation of this compound: Dissolve this compound in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil.

  • Administration of this compound:

    • Oral Gavage: Administer this compound or vehicle daily via oral gavage at a volume of 10 mL/kg body weight, starting on the same day as DSS administration.[6]

    • Intraperitoneal (IP) Injection: Alternatively, administer this compound or vehicle via IP injection.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the feces daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection:

    • On day 8, euthanize the mice by CO2 asphyxiation.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colonic tissue for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurement.

  • Assessment of Colitis Severity:

    • Histology: Fix colonic tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.

    • MPO Activity: Homogenize colonic tissue and measure MPO activity as an indicator of neutrophil infiltration.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colonic tissue homogenates using ELISA or qPCR.

II. Animal Model for Atherosclerosis: Ldlr-/- Mice on a Western Diet

Low-density lipoprotein receptor-deficient (Ldlr-/-) mice are a widely used model for studying atherosclerosis as they develop human-like atherosclerotic lesions, especially when fed a high-fat, high-cholesterol "Western" diet.[7][8]

Experimental Workflow

Atherosclerosis_Workflow Workflow for Atherosclerosis Model start Start acclimatization Acclimatization (1 week) start->acclimatization diet Induce Atherosclerosis (Western Diet for 8-12 weeks) acclimatization->diet treatment Administer this compound (e.g., mixed in diet or oral gavage) diet->treatment monitoring Periodic Monitoring: - Body weight - Plasma lipid profile (Total Cholesterol, Triglycerides) treatment->monitoring euthanasia Euthanasia (after 8-12 weeks of diet) monitoring->euthanasia analysis Analysis: - Aortic plaque area (Oil Red O staining) - Histology of aortic root (H&E, Masson's Trichrome) - Gene expression in aorta euthanasia->analysis end End analysis->end Cancer_Xenograft_Workflow Workflow for Breast Cancer Xenograft Model start Start cell_culture Culture Human Breast Cancer Cells (e.g., MDA-MB-231) start->cell_culture injection Inject Cells Subcutaneously or Orthotopically into Immunodeficient Mice cell_culture->injection tumor_growth Monitor Tumor Growth (until ~100-150 mm³) injection->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., IP injection or oral gavage) randomization->treatment measurement Measure Tumor Volume (2-3 times per week) treatment->measurement euthanasia Euthanasia (when tumors reach endpoint) measurement->euthanasia analysis Analysis: - Tumor weight - Histology/Immunohistochemistry (e.g., Ki-67, c-Myc) - Western Blot euthanasia->analysis end End analysis->end

References

Application Note: Synthesis and Application of Stable Isotope-Labeled 13-Oxo-ODE for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) is a biologically active oxidized metabolite of linoleic acid.[1][2] It is formed in vivo through the enzymatic oxidation of 13-hydroxyoctadecadienoic acid (13-HODE) by an NAD+-dependent dehydrogenase.[3][4][5] this compound has been implicated in various physiological and pathological processes, including cell proliferation and inflammation, and acts as an endogenous ligand for peroxisome proliferator-activated receptor-gamma (PPARγ). To accurately investigate its metabolic fate and quantify its levels in complex biological matrices, stable isotope-labeled internal standards are indispensable. This document provides a detailed protocol for the synthesis of deuterium-labeled this compound (d3-13-Oxo-ODE) and its application in metabolic studies using LC-MS/MS.

Part 1: Synthesis of Stable Isotope-Labeled this compound

The synthesis strategy involves a two-step chemoenzymatic process starting from commercially available deuterium-labeled linoleic acid (e.g., linoleic acid-d4). The first step is the lipoxygenase-mediated conversion of labeled linoleic acid to labeled 13-HODE, followed by the enzymatic dehydrogenation to the desired labeled this compound.

G cluster_synthesis Synthesis Workflow: Labeled this compound start Linoleic Acid-d4 intermediate 13(S)-HpODE-d4 start->intermediate O2 reagent1 Soybean Lipoxygenase-1 (LOX-1) reagent1->intermediate product1 13(S)-HODE-d4 intermediate->product1 reagent2 Reduction (e.g., NaBH4) reagent2->product1 product2 This compound-d3 product1->product2 reagent3 13-HODE Dehydrogenase + NAD+ reagent3->product2 purification Purification (RP-HPLC) product2->purification final_product Purified this compound-d3 purification->final_product qc QC Analysis (LC-MS/MS, NMR) final_product->qc G cluster_pathway Metabolic Pathway of Linoleic Acid LA Linoleic Acid HPODE 13-HpODE LA->HPODE O2 HODE 13-HODE HPODE->HODE OXO This compound (Tracer Target) HODE->OXO GSH_Adduct Glutathione (B108866) Adducts OXO->GSH_Adduct + GSH BetaOx β-oxidation Products OXO->BetaOx LOX 15-LOX LOX->HPODE GPx GPx GPx->HODE HODEDH 13-HODE Dehydrogenase HODEDH->OXO GST GST / Non-enzymatic GST->GSH_Adduct G cluster_workflow Workflow: In Vitro Metabolic Study culture 1. Culture HT-29 Cells treat 2. Treat with d3-13-Oxo-ODE culture->treat incubate 3. Incubate (Time Course) treat->incubate harvest 4. Harvest Cells & Media incubate->harvest extract 5. Lipid Extraction (e.g., Folch method) harvest->extract analyze 6. LC-MS/MS Analysis extract->analyze data 7. Data Processing (Quantification) analyze->data

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 13-Oxo-ODE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 13-Oxo-ODE.

Troubleshooting Guides

Problem: Poor Sensitivity and Low Analyte Response for this compound

Possible Cause: Ion suppression due to co-eluting matrix components is a common cause of reduced analyte signal intensity in LC-MS/MS analysis.[1][2] This is particularly prevalent in complex biological matrices where endogenous substances can interfere with the ionization of the target analyte, this compound.[3]

Solutions:

  • Optimize Sample Preparation: A robust sample preparation protocol is the first line of defense against matrix effects.[1][2] The goal is to remove interfering substances while efficiently extracting this compound.

    • Protein Precipitation (PPT): While a simple and common technique, PPT may not be sufficient for complex matrices as it can still leave behind significant interfering components.

    • Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup. By choosing an appropriate sorbent, it's possible to retain this compound while washing away interfering compounds.

  • Chromatographic Separation: Improving the separation of this compound from matrix interferences can significantly reduce ion suppression.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and any co-eluting peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.

Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to inconsistent levels of ion suppression, resulting in poor reproducibility of QC samples.

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. A SIL-IS for this compound (e.g., this compound-d4) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.

  • Thorough Homogenization: Ensure that all samples, including standards and QCs, are thoroughly homogenized to ensure a consistent distribution of matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantitative results.

Q2: What are the common sources of matrix effects when analyzing this compound in biological samples?

A2: Common sources of matrix effects for oxylipins like this compound in biological matrices (e.g., plasma, tissue homogenates) include phospholipids, salts, and proteins.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A post-column infusion experiment is a common method to qualitatively assess matrix effects. To quantitatively measure the matrix effect, a post-extraction spike analysis is performed. This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for this compound analysis?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the "gold standard" for accurate and precise quantification of this compound in complex matrices. It is the most effective way to compensate for variability in sample preparation and matrix effects.

Q5: Can I use a structural analog as an internal standard instead of a SIL-IS?

A5: While structural analogs can be used, they may not co-elute perfectly with this compound and may exhibit different ionization efficiencies and responses to matrix effects. This can lead to less accurate correction compared to a SIL-IS.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis using LLE
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add the stable isotope-labeled internal standard (e.g., this compound-d4) at a known concentration.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 500 µL of hexane/ethyl acetate (B1210297) (1:1, v/v). Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma using the established sample preparation method. Spike this compound and its SIL-IS into the final extract at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into blank plasma before extraction at the same low and high concentrations.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF value between 0.8 and 1.2 is generally considered acceptable.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Reference
Protein Precipitation (Methanol)85 ± 70.65 ± 0.15
Liquid-Liquid Extraction (Hexane/Ethyl Acetate)92 ± 50.88 ± 0.09
Solid-Phase Extraction (C18)95 ± 40.95 ± 0.05

Table 2: Impact of Internal Standard Strategy on Assay Precision

Internal Standard TypeInter-day Precision (%CV)Reference
No Internal Standard18.5
Structural Analog IS9.8
Stable Isotope-Labeled IS< 5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt lle Liquid-Liquid Extraction ppt->lle OR spe Solid-Phase Extraction ppt->spe OR dry Evaporation lle->dry spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant results Final Concentration quant->results

Caption: Workflow for this compound analysis.

troubleshooting_logic start Poor/Inconsistent Results check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix matrix_effect Significant Matrix Effect? check_matrix->matrix_effect no_matrix_effect Check Other Parameters (e.g., Instrument Performance) matrix_effect->no_matrix_effect No optimize_prep Optimize Sample Prep (LLE or SPE) matrix_effect->optimize_prep Yes optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil Use Stable Isotope-Labeled IS optimize_chrom->use_sil revalidate Re-evaluate Performance use_sil->revalidate

Caption: Troubleshooting matrix effects.

References

Technical Support Center: Analysis of 13-Oxo-ODE in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery and quantification of 13-Oxo-octadecadienoic acid (13-Oxo-ODE) from tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps to ensure the stability of this compound in tissue samples?

A1: Sample stability is paramount for accurate quantification. Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen to quench all enzymatic activity.[1] Samples should then be stored at -80°C until homogenization. During homogenization, it is crucial to keep the samples on ice at all times to prevent degradation of oxylipins.[2] The use of antioxidants, such as butylated hydroxytoluene (BHT), in the homogenization and extraction solvents is also recommended to prevent auto-oxidation.[1][3]

Q2: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for recovering this compound from tissue?

A2: Both LLE and SPE are effective methods for extracting oxylipins, and the choice often depends on the sample matrix, desired purity, and available equipment.

  • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer procedures use a chloroform/methanol (B129727) solvent system to extract a broad range of lipids, including this compound.[3] LLE is robust and can handle larger sample volumes but may require more solvent and can sometimes result in emulsions that complicate phase separation.[4]

  • Solid-Phase Extraction (SPE): SPE, typically using a C18 stationary phase, is excellent for sample cleanup and concentration after an initial extraction.[5][6] It can effectively remove interfering substances, leading to a cleaner sample for LC-MS/MS analysis and reducing ion suppression.[7] However, recovery can sometimes be lower if the analyte binds irreversibly to the SPE cartridge.

For many applications, a combination of LLE followed by SPE provides the most comprehensive extraction and purification.

Q3: How can I accurately quantify this compound, and what are the expected concentration ranges?

A3: The gold standard for quantifying this compound is ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3] For accurate quantification, it is essential to use a stable isotope-labeled internal standard, such as a deuterated version of this compound.[3] This standard is added at the beginning of the sample preparation process to account for any analyte loss during extraction and to correct for variations in instrument response. Quantification is typically achieved by generating a standard curve.

Quantitative Data Summary

The following tables summarize key quantitative metrics for the analysis of this compound and related oxylipins.

Table 1: Limits of Quantitation (LOQ) and Plasma Concentrations

This table presents the LOQ and mean concentrations of this compound and related metabolites identified in rat plasma using a Q-TOFMS method.

AnalyteLimit of Quantitation (nmol/L)Mean Concentration (nmol/L)
9-hydroxy-octadecadienoic acid (9-HODE)9.757.8
13-hydroxy-octadecadienoic acid (13-HODE)18.5123.2
9-oxo-octadecadienoic acid (9-oxoODE)35.9218.1
13-oxo-octadecadienoic acid (13-oxoODE) 26.8 57.8

Data sourced from a study using Q-TOFMS for analysis of rat plasma.[8]

Table 2: Expected Recovery Rates for Oxylipins

Specific recovery data for this compound from various tissues is limited in the literature. However, the following provides a general expectation for oxylipin recovery based on the extraction method.

Extraction MethodMatrixExpected RecoveryNotes
Protein PrecipitationRat Heart Tissue>99%For a range of oxylipins, specific data for this compound not provided.
Weak Anion Exchange SPEPlasma60-80%Data from a study on oligonucleotides, providing a general reference for SPE efficiency.[9]
Liquid-Liquid ExtractionGeneral BiologicalVariableHighly dependent on the specific protocol and matrix.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Homogenization cluster_2 Extraction cluster_3 Analysis TISSUE Tissue Sample Collection FREEZE Flash Freeze in Liquid N2 TISSUE->FREEZE STORE Store at -80°C FREEZE->STORE HOMOGENIZE Homogenize on Ice (with antioxidant & internal standard) STORE->HOMOGENIZE CENTRIFUGE1 Centrifuge to Pellet Debris HOMOGENIZE->CENTRIFUGE1 SUPERNATANT Collect Supernatant CENTRIFUGE1->SUPERNATANT LLE Liquid-Liquid Extraction (e.g., Folch Method) SUPERNATANT->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) LLE->SPE DRY Evaporate to Dryness SPE->DRY RECONSTITUTE Reconstitute in Mobile Phase DRY->RECONSTITUTE LCMS UPLC-MS/MS Analysis RECONSTITUTE->LCMS

Caption: Workflow for the extraction and analysis of this compound from tissue.

Troubleshooting Guide

G START Low or No this compound Signal DEGRADATION Was the sample kept cold at all times? START->DEGRADATION DEGRADATION_YES Yes DEGRADATION->DEGRADATION_YES Yes DEGRADATION_NO No DEGRADATION->DEGRADATION_NO No RECOVERY Was an internal standard used? DEGRADATION_YES->RECOVERY DEGRADATION_SOLUTION Re-run experiment ensuring samples are on ice or at -80°C. DEGRADATION_NO->DEGRADATION_SOLUTION RECOVERY_YES Yes RECOVERY->RECOVERY_YES Yes RECOVERY_NO No RECOVERY->RECOVERY_NO No IS_SIGNAL Is the internal standard signal also low? RECOVERY_YES->IS_SIGNAL RECOVERY_SOLUTION Incorporate a stable isotope-labeled internal standard to assess recovery. RECOVERY_NO->RECOVERY_SOLUTION IS_SIGNAL_YES Yes IS_SIGNAL->IS_SIGNAL_YES Yes IS_SIGNAL_NO No IS_SIGNAL->IS_SIGNAL_NO No EXTRACTION_ISSUE Potential issue with the extraction protocol. Review solvent volumes and SPE steps. Consider sample loss during homogenization. IS_SIGNAL_YES->EXTRACTION_ISSUE SAMPLE_ISSUE Analyte may not be present in the sample or is below the limit of detection. Consider concentrating the sample. IS_SIGNAL_NO->SAMPLE_ISSUE MS_ISSUE Is there evidence of ion suppression? EXTRACTION_ISSUE->MS_ISSUE MS_ISSUE_YES Yes MS_ISSUE->MS_ISSUE_YES Yes MS_SOLUTION Optimize SPE cleanup to remove interfering matrix components. Adjust chromatography. MS_ISSUE_YES->MS_SOLUTION MS_ISSUE_NO No

Caption: Decision tree for troubleshooting low this compound recovery.

Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LA Linoleic Acid HODE_13 13-HODE LA->HODE_13 12/15-Lipoxygenase OXO_ODE_13 This compound HODE_13->OXO_ODE_13 13-HODE Dehydrogenase PPAR PPARγ OXO_ODE_13->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with RESPONSE Transcriptional Regulation (e.g., Anti-inflammatory Effects) RXR->RESPONSE Binds to PPRE NUCLEUS Nucleus

Caption: this compound activation of the PPARγ signaling pathway.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Folch Method)

This protocol is adapted from methods used for the extraction of total oxylipins from tissue homogenates.[3]

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., 50-100 mg).

    • Homogenize the tissue in a suitable volume of ice-cold 0.9% NaCl containing 1mM EDTA.

    • To the homogenate, add a 20-fold excess volume of a 2:1 (v/v) chloroform:methanol mixture containing 0.005% BHT and the internal standard.

  • Extraction:

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C to separate the phases.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the tube to induce clear phase separation.

    • Vortex again for 1 minute and centrifuge as in the previous step.

  • Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • To maximize recovery, re-extract the upper aqueous phase with another 2 volumes of chloroform, centrifuge, and pool the organic layers.

  • Drying:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

    • The dried lipid extract is now ready for reconstitution or further purification by SPE.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general method for the purification of oxylipins from a lipid extract.[5]

  • Sample Preparation:

    • Reconstitute the dried lipid extract from the LLE step in 1 mL of 15% methanol.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Equilibration:

    • Equilibrate the cartridge with 5 mL of 15% methanol.

  • Sample Loading:

    • Load the reconstituted sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol to remove polar impurities.

  • Elution:

    • Elute the this compound and other oxylipins from the cartridge with 5 mL of ethyl acetate (B1210297) or methanol.

    • Collect the eluate in a clean glass tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified extract in a small, precise volume of the initial mobile phase for UPLC-MS/MS analysis.

References

Addressing the instability of 13-Oxo-ODE standards during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Oxo-octadecadienoic acid (13-Oxo-ODE) standards. The information provided will help address issues related to the instability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

A1: Proper storage is critical to maintain the stability and integrity of this compound. The recommended conditions depend on the duration of storage. For optimal stability, standards should be stored desiccated and protected from light.[1][2]

Q2: My this compound standard is supplied in ethanol. What is the expected stability?

A2: When dissolved in an organic solvent like ethanol, the stability of this compound is reduced compared to storage in a dry, solid state. For solutions, it is recommended to store them at -80°C.[2][3] To prevent degradation from multiple freeze-thaw cycles, it is best practice to aliquot the standard solution into smaller, single-use vials after the initial preparation.[2]

Q3: Can I store my this compound standard in a buffer solution?

A3: Storing this compound in aqueous buffer solutions is generally not recommended for long-term storage due to lower stability. If you must prepare a buffered solution, it should be used as fresh as possible. The solubility in PBS (pH 7.2) is limited.[3] Be aware that components in the buffer, especially those with free thiol groups (e.g., dithiothreitol (B142953) - DTT), can react with this compound.

Q4: What are the primary degradation pathways for this compound during storage?

A4: this compound is susceptible to degradation through several mechanisms due to its chemical structure, which includes a conjugated dienone system.

  • Michael Addition: The α,β,γ,δ-unsaturated ketone structure is highly electrophilic and can react with nucleophiles, particularly thiols (like glutathione (B108866) or β-mercaptoethanol), via a Michael addition.[4] This is a common source of degradation if the standard comes into contact with such compounds.

  • Isomerization: The cis-trans configuration of the double bonds (9Z, 11E) may be susceptible to isomerization when exposed to light, heat, or certain chemical conditions.

  • Oxidation: Although already an oxidized fatty acid, further oxidation can occur, especially if not stored under an inert atmosphere.

  • Polymerization: Under certain conditions, conjugated systems can undergo polymerization reactions, leading to a loss of the monomeric standard.

Troubleshooting Guide

Problem 1: I observe a decrease in the concentration of my this compound standard over time, even when stored at -20°C.

Possible Cause Troubleshooting Action
Improper Storage Temperature For storage longer than one month, -80°C is required. Transfer your aliquots to a -80°C freezer for long-term storage.[1][2]
Repeated Freeze-Thaw Cycles You may be using a single stock vial repeatedly. Prepare single-use aliquots from your main stock to minimize freeze-thaw cycles.[2]
Exposure to Oxygen The vial may not be properly sealed, or the solvent was not degassed. If possible, overlay the solution with an inert gas like nitrogen or argon before sealing and freezing.[1]
Solvent Evaporation Ensure vials are sealed tightly with appropriate caps (B75204) (e.g., PTFE-lined). Even at low temperatures, solvent can slowly evaporate from poorly sealed vials, leading to an apparent increase, then degradation.

Problem 2: My LC-MS analysis shows extra peaks that were not present when the standard was new.

Possible Cause Troubleshooting Action
Thiol Adduct Formation If your experimental buffer or sample contains thiol-containing reagents (e.g., glutathione, DTT, β-mercaptoethanol), you are likely observing a Michael adduct. The mass of the new peak should correspond to [M+Thiol], where M is the mass of this compound. Run a control of your standard diluted in a thiol-free buffer to confirm.[4]
Isomerization Exposure to light or non-optimal pH can cause isomerization of the double bonds. These isomers may have slightly different retention times but the same mass-to-charge ratio (m/z). Protect your standard from light at all times.
Oxidative Degradation If the standard has been exposed to air, further oxidation products may form. These will have a higher m/z value. Ensure storage under an inert atmosphere.
Solvent Contamination/Reaction Ensure high-purity (e.g., LC-MS grade) solvents are used for dilution. Some lower-grade solvents may contain impurities that can react with the standard over time.

Problem 3: The standard appears discolored or has precipitated out of solution.

Possible Cause Troubleshooting Action
Polymerization/Degradation Discoloration can be a sign of significant degradation or polymerization. The standard should be discarded.
Exceeded Solubility The concentration in your chosen solvent may be too high, or the temperature may have dropped too low, causing it to precipitate. Gently warm the solution and vortex to redissolve. If it does not redissolve, it may have degraded. Check the solubility data for your specific solvent.[3]
Solvent Evaporation Over time, solvent evaporation can increase the concentration beyond the solubility limit. This is common with poorly sealed vials.

Data and Protocols

Recommended Storage Conditions Summary
Storage Form Temperature Duration Key Considerations
Solid/Neat -80°C≥ 2 yearsStore under inert gas (Nitrogen or Argon), protect from light.[3]
In Organic Solvent -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, protect from light.[1][2]
In Organic Solvent -20°CUp to 1 monthFor short-term use only. Aliquot and protect from light.[1][2]
Experimental Protocol: Purity Analysis by LC-MS/MS

This protocol provides a general method for analyzing the purity of a this compound standard.

1. Standard Preparation:

  • Allow the this compound standard vial to warm to room temperature before opening to prevent condensation.

  • Prepare a working stock solution (e.g., 1 µg/mL) by diluting the main stock in a high-purity solvent like methanol (B129727) or acetonitrile.

  • Keep all solutions on ice and protected from light during preparation.

2. LC-MS/MS Parameters: This is an example method; optimization may be required for your specific instrumentation.

Parameter Value
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Acetic Acid or 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Acetic Acid or 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Start at a low %B, ramp up to a high %B to elute the compound, then re-equilibrate. (e.g., 30% B to 100% B over 15 min)
Injection Volume 5-10 µL
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.0 to -4.5 kV
Source Temperature 120 - 350 °C
MRM Transition Precursor Ion (Q1): m/z 293.2; Product Ion (Q3): m/z 113.1 (characteristic fragment)

3. Data Analysis:

  • A pure standard should yield a single, sharp chromatographic peak at the expected retention time corresponding to the m/z 293.2 -> 113.1 transition.

  • The presence of additional peaks may indicate degradation or isomerization. Analyze the m/z of these peaks to help identify them.

Visualizations

Biological Formation of this compound LA Linoleic Acid Enzyme1 15-Lipoxygenase (15-LOX) LA->Enzyme1 HODE 13-HODE (13-Hydroxyoctadecadienoic Acid) Enzyme2 13-HODE Dehydrogenase HODE->Enzyme2 OXO This compound (13-Oxo-octadecadienoic Acid) Enzyme1->HODE Oxidation Enzyme2->OXO Dehydrogenation

Fig 1. Simplified pathway of this compound formation.

Troubleshooting Workflow for this compound Standard Instability Start Issue Detected: Unexpected LC-MS peaks or concentration change CheckStorage Review Storage Conditions: Temp? Light? Inert gas? Start->CheckStorage CheckHandling Review Handling Procedures: Freeze-thaw cycles? Solvent purity? CheckStorage->CheckHandling Yes Result_Storage Correct Storage: Store at -80°C, protect from light, use inert gas. CheckStorage->Result_Storage No CheckChemistry Review Experimental Chemistry: Are thiols or other nucleophiles present? CheckHandling->CheckChemistry Yes Result_Handling Correct Handling: Aliquot standard into single-use vials. CheckHandling->Result_Handling No Result_Chemistry Chemical Adduct Likely: Run control without suspect reagent. CheckChemistry->Result_Chemistry Yes Result_Degraded Standard is likely degraded. Use a fresh vial. CheckChemistry->Result_Degraded No Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review Warm 1. Warm standard to room temp Dilute 2. Prepare working dilution in high-purity solvent Warm->Dilute Protect 3. Protect from light and keep on ice Dilute->Protect Inject 4. Inject onto C18 Column Protect->Inject Separate 5. Gradient Elution Inject->Separate Detect 6. ESI-Negative Mode MRM Detection Separate->Detect Review 7. Check for single peak at correct m/z Detect->Review Identify 8. Investigate unexpected peaks (mass, RT) Review->Identify

References

Minimizing auto-oxidation of 13-Oxo-ODE during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of 13-Oxo-octadecadienoic acid (13-Oxo-ODE) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

This compound is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid.[1] Its structure, containing ketone and conjugated double bonds, makes it susceptible to non-enzymatic oxidation (auto-oxidation), especially when exposed to oxygen, light, and elevated temperatures.[2][3] This can lead to the formation of various degradation products, compromising the accuracy of analytical measurements.

Q2: What are the primary factors that promote the auto-oxidation of this compound during sample preparation?

Several factors can accelerate the auto-oxidation of this compound:

  • Temperature: Higher temperatures increase the rate of oxidative reactions. Even short periods at room temperature can lead to significant degradation.[2]

  • Oxygen Exposure: The presence of atmospheric oxygen is a key driver of auto-oxidation.[4]

  • Light Exposure: UV and visible light can provide the energy to initiate and propagate oxidation reactions.

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.

  • Repeated Freeze-Thaw Cycles: While the impact on total oxylipins might be less pronounced, repeated freezing and thawing can affect the stability of free oxylipins.

Q3: How can I prevent auto-oxidation during sample collection and initial handling?

Proper initial handling is critical. For blood samples, it is recommended to collect them in tubes containing an anticoagulant like EDTA and to process them as quickly as possible. If immediate processing is not possible, store the whole blood on wet ice for no longer than two hours.

Q4: What is the role of antioxidants and which ones are recommended?

Antioxidants are crucial for preventing auto-oxidation by quenching radical-catalyzed reactions. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for this purpose. It is recommended to add BHT to the samples at the very beginning of the preparation process.

Q5: At what concentration should I use BHT?

The optimal concentration of BHT can vary depending on the sample matrix and extraction procedure. However, a final concentration of 100 µM in plasma or serum samples is a common recommendation. For tissue homogenates, a concentration of 50 µM BHT in the homogenization buffer can be used. Some protocols utilize a combination of antioxidants, such as 50 mM BHT and 200 mM DTPA in an antioxidant solution added to plasma samples.

Q6: What are the ideal storage conditions for samples containing this compound?

For long-term stability, plasma and other biological samples should be stored at -80°C. Storage at -20°C is not recommended for extended periods as significant degradation of oxylipins can occur. Before freezing, it is good practice to overlay the sample with an inert gas like nitrogen or argon to displace oxygen.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound that may be related to auto-oxidation.

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Step
Degradation during sample handling and storage - Review your sample collection and storage protocol. Ensure samples were immediately placed on ice after collection and stored at -80°C. - Avoid repeated freeze-thaw cycles. - Ensure an appropriate antioxidant (e.g., BHT) was added at the earliest stage of sample preparation.
Inefficient Extraction - Optimize your liquid-liquid or solid-phase extraction protocol. Ensure the pH of the sample is appropriate for the extraction of acidic lipids like this compound. - Verify that the solvents used are of high purity and suitable for lipid extraction.
Instrumental Issues - Confirm the LC-MS/MS method is optimized for this compound detection, including the correct precursor and product ions, collision energy, and retention time. - Check for any issues with the mass spectrometer, such as a dirty ion source, that could lead to poor sensitivity.
Issue 2: High Variability Between Replicate Samples
Possible Cause Troubleshooting Step
Inconsistent Auto-oxidation - Standardize the timing of each step in your sample preparation workflow to ensure all samples are exposed to air and room temperature for the same duration. - Ensure consistent and thorough mixing after the addition of antioxidants to all samples.
Inconsistent Sample Preparation - Ensure all pipetting and solvent addition steps are performed accurately and consistently across all samples. - Use a validated and standardized protocol for all extractions.
Matrix Effects - Investigate for the presence of matrix effects that may be suppressing or enhancing the signal of this compound in an inconsistent manner. Consider using a stable isotope-labeled internal standard for this compound to correct for these effects.
Issue 3: Presence of Unexpected Peaks or High Background Noise
Possible Cause Troubleshooting Step
Formation of Oxidation Artifacts - This is a strong indicator of significant auto-oxidation. Re-evaluate your entire sample handling and preparation procedure to minimize exposure to oxygen and heat. - Increase the concentration of your antioxidant or consider using a combination of antioxidants. - Perform all steps on ice and under a stream of nitrogen or argon where possible.
Contamination - Use high-purity solvents and meticulously clean all glassware and equipment to avoid contamination from external sources. - Analyze a "blank" sample (a sample without the analyte of interest that has gone through the entire preparation process) to identify potential sources of contamination.

Quantitative Data Summary

Table 1: Stability of Oxylipins Under Different Storage Conditions

Storage TemperatureDurationStability of Extracted OxylipinsEffect of BHTReference
4°CUp to 120 hours (5 days)StableNo significant influence
-20°C98 daysDecreased levelsReduced degradation
-80°C98 daysStableNo significant influence
-80°C15 monthsGenerally stable, with a slight increase in 9-HETE due to autoxidationNot specified

Experimental Protocols

Protocol 1: Plasma Sample Preparation for this compound Analysis

This protocol is adapted from a method for the analysis of oxidized linoleic acid metabolites in rat plasma.

  • Thawing and Antioxidant Addition:

    • Thaw frozen plasma samples on ice.

    • To a 50 µL aliquot of plasma in a glass tube, add 10 µL of an antioxidant solution containing 50 mM BHT and 200 mM DTPA.

  • Internal Standard Spiking:

    • Add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Alkaline Hydrolysis (to release esterified oxylipins):

    • Add methanol (B129727) containing 0.2 M potassium hydroxide (B78521) (KOH) to the sample.

    • Vortex the mixture, flush the tube with nitrogen, cap tightly, and incubate at 60°C for 30 minutes.

  • Extraction:

    • Cool the sample on ice.

    • Acidify the mixture to pH 3 with 0.5 N HCl.

    • Add 3 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes at 4°C.

    • Transfer the upper organic layer to a new tube.

    • Repeat the hexane extraction once more and combine the organic layers.

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 200 µL of 80:20 methanol:water).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis thaw Thaw Plasma on Ice antioxidant Add Antioxidant (BHT/DTPA) thaw->antioxidant is Add Internal Standard antioxidant->is hydrolysis Alkaline Hydrolysis (60°C, 30 min) is->hydrolysis acidify Acidify to pH 3 hydrolysis->acidify Cool on Ice extract1 Hexane Extraction 1 acidify->extract1 extract2 Hexane Extraction 2 extract1->extract2 dry Dry Under Nitrogen extract2->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of this compound from plasma.

troubleshooting_logic start Low/No this compound Signal check_storage Sample Storage & Handling Correct? start->check_storage check_antioxidant Antioxidant Added Early? check_storage->check_antioxidant Yes improve_storage Review and improve storage/handling procedures. Store at -80°C. Minimize time at RT. check_storage->improve_storage No check_extraction Extraction Protocol Optimized? check_antioxidant->check_extraction Yes add_antioxidant Add BHT at the start of sample prep. check_antioxidant->add_antioxidant No check_instrument LC-MS/MS Method Validated? check_extraction->check_instrument Yes optimize_extraction Optimize pH and extraction solvent. check_extraction->optimize_extraction No validate_instrument Validate instrument parameters and check for contamination. check_instrument->validate_instrument No

Caption: Troubleshooting logic for low this compound signal.

References

Troubleshooting low signal intensity in 13-Oxo-ODE mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 13-Oxo-octadecadienoic acid (13-Oxo-ODE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am observing a very low or no signal for my this compound analyte. What are the most common causes?

Low signal intensity in the mass spectrometry of this compound is a frequent challenge. The primary reasons often revolve around the inherent chemical properties of this oxidized lipid and the analytical methodology. Key factors include:

  • Analyte Instability: this compound, like many oxidized lipids, can be unstable and prone to degradation during sample preparation and analysis.[1]

  • Poor Ionization Efficiency: In its underivatized form, this compound may exhibit poor ionization, particularly with certain techniques.[2]

  • Suboptimal Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution with matrix components, causing ion suppression.[2][3][4]

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances from the sample matrix can significantly reduce the analyte signal.[1][2]

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analyte.[2][5]

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound, either suppressing or enhancing the signal.[3][4][6]

Q2: How can I improve the stability of this compound during sample preparation?

To minimize degradation of this compound, consider the following preventative measures:

  • Work in Cold Conditions: Perform all sample preparation and extraction steps in cold conditions (e.g., on ice) to reduce the activity of enzymes that can degrade lipids.[1]

  • Use Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can prevent auto-oxidation of the analyte.[1] However, be mindful that high concentrations of BHT can sometimes precipitate and clog the LC system.[1]

  • Incorporate Internal Standards: The use of deuterated internal standards is crucial as they will have a similar decomposition rate to the analyte, allowing for the calculation of losses during extraction and storage.[1]

Q3: What are the recommended sample preparation techniques for this compound from biological matrices?

Effective sample preparation is critical for removing interfering substances and concentrating your analyte.

  • Protein Precipitation: For samples like plasma or tissue homogenates, protein precipitation with organic solvents (e.g., methanol (B129727) or acetonitrile) is a common first step to remove the bulk of proteins.[1][7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up the sample and concentrating this compound. Polymeric SPE columns are often used for this purpose.[7]

Experimental Protocols

Protocol 1: General Sample Preparation Workflow for this compound from Plasma

This protocol provides a general guideline for the extraction of this compound from plasma samples.

  • Sample Collection: Collect blood in EDTA tubes and centrifuge to obtain plasma.[7]

  • Internal Standard Spiking: Spike the plasma sample with a deuterated internal standard for this compound.

  • Protein Precipitation: Add chilled methanol (containing 0.1% BHT) to the plasma sample in a 3:1 (v/v) ratio. Vortex thoroughly to precipitate proteins.[7]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase column) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters for this compound Analysis

The following table summarizes typical starting parameters for the analysis of this compound using an electrospray ionization (ESI) source in negative ion mode. Optimization will be required for your specific instrument.

ParameterTypical Value/RangeRationale
Ionization Mode Negative Electrospray (ESI)The carboxylic acid group on this compound is readily deprotonated to form [M-H]⁻ ions.[7][8][9]
Capillary Voltage 2500 - 4200 VOptimizing this voltage is crucial for stable spray and efficient ion generation.[8][9]
Fragmentor Voltage 130 - 160 VHigher fragmentor voltages can increase signal intensity up to a certain point before causing excessive in-source fragmentation.[9]
Drying Gas Temperature 350 °CAids in the desolvation of the droplets from the ESI source.[8][9]
Nebulizer Gas Pressure Instrument DependentAffects the formation of the aerosol from the LC eluent.
Precursor Ion (m/z) 293.21Corresponds to the deprotonated molecule [M-H]⁻ of this compound.[9]
Product Ions (m/z) 113.10, 249.22Characteristic fragment ions for this compound in MS/MS analysis. The ion at m/z 113.0966 is a predominant characteristic ion.[9]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Low_Signal start Low or No Signal for this compound check_sample Step 1: Sample Integrity & Preparation start->check_sample check_lc Step 2: LC Conditions start->check_lc check_ms Step 3: MS Parameters start->check_ms instability Analyte Instability? check_sample->instability extraction Inefficient Extraction? check_sample->extraction matrix Matrix Effects? check_sample->matrix separation Poor Separation? check_lc->separation mobile_phase Suboptimal Mobile Phase? check_lc->mobile_phase ionization Poor Ionization? check_ms->ionization settings Incorrect Settings? check_ms->settings fragmentation In-Source Fragmentation? check_ms->fragmentation solution_found Signal Improved solve_instability Use Antioxidants (BHT) Work in Cold Conditions instability->solve_instability solve_extraction Optimize SPE Protocol Use Protein Precipitation extraction->solve_extraction solve_matrix Improve Sample Cleanup Dilute Sample matrix->solve_matrix solve_instability->solution_found solve_extraction->solution_found solve_matrix->solution_found solve_separation Optimize Gradient Use Different Column separation->solve_separation solve_mobile_phase Adjust pH Change Solvent Composition mobile_phase->solve_mobile_phase solve_separation->solution_found solve_mobile_phase->solution_found solve_ionization Switch to Negative ESI Optimize Source Position ionization->solve_ionization solve_settings Tune Instrument Optimize Voltages & Gas Flows settings->solve_settings solve_fragmentation Lower Fragmentor Voltage Optimize Source Temperature fragmentation->solve_fragmentation solve_ionization->solution_found solve_settings->solution_found solve_fragmentation->solution_found

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

Diagram 2: Simplified Biosynthetic Pathway of this compound

Biosynthesis_13_Oxo_ODE la Linoleic Acid enzyme1 Lipoxygenase (LOX) la->enzyme1 hpode 13-Hydroperoxyoctadecadienoic acid (13-HPODE) enzyme2 Glutathione Peroxidase hpode->enzyme2 hode 13-Hydroxyoctadecadienoic acid (13-HODE) enzyme3 Hydroxy-fatty acid dehydrogenase hode->enzyme3 oxo_ode 13-Oxo-octadecadienoic acid (this compound) enzyme1->hpode enzyme2->hode enzyme3->oxo_ode

Caption: The enzymatic conversion of linoleic acid to this compound.[9][10]

References

Optimizing chromatographic separation of 13-Oxo-ODE from its isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 13-Oxo-octadecadienoic acid (13-Oxo-ODE) and its isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound and its isomers.

Problem Potential Causes Solutions
Poor Resolution / Co-elution of Isomers Inadequate stationary phase selectivity. Mobile phase composition is not optimal. Gradient slope is too steep. Column temperature is not optimized.- Stationary Phase: Reversed-phase columns like C8 or C18 are commonly used for oxylipin separation.[1][2] For chiral separations, a specialized chiral column is necessary.[3][4] - Mobile Phase: Adjust the organic solvent (acetonitrile, methanol) ratio. The use of additives like 0.1% acetic acid or formic acid in the aqueous phase is common to improve peak shape.[1] - Gradient: Employ a shallower gradient to increase the separation window for closely eluting isomers. - Temperature: Optimize the column temperature. Lower temperatures can sometimes improve the resolution of isomers.
Peak Tailing Active sites on the column interacting with the analyte. Sample solvent is too strong. Column contamination or degradation.- Mobile Phase Modifier: Ensure an acidic modifier (e.g., 0.1% formic or acetic acid) is present in the mobile phase to suppress the ionization of the carboxylic acid group on this compound. - Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. - Column Health: Use a guard column to protect the analytical column. If the column is old, consider replacing it.
Variable Retention Times Inconsistent mobile phase preparation. Fluctuations in column temperature. Leaks in the HPLC system. Insufficient column equilibration time.- Mobile Phase: Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. - Temperature Control: Use a column oven to maintain a stable temperature. Retention times can shift by 1-2% for every 1°C change. - System Check: Regularly check for leaks in fittings and pump seals. - Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Low Signal Intensity / Poor Sensitivity Suboptimal detection wavelength (UV). Inefficient ionization (MS). Sample degradation. Low sample concentration.- UV Detection: If using a UV detector, ensure the wavelength is appropriate for the chromophore in this compound. - MS Detection: For LC-MS, optimize ionization source parameters. Negative ion mode is typically used for oxylipins. The mobile phase should be compatible with MS (e.g., use volatile buffers like formic acid instead of non-volatile ones). - Sample Handling: Minimize sample exposure to light and high temperatures to prevent degradation. Store standards and samples at low temperatures. - Sample Preparation: Consider a sample concentration step, such as solid-phase extraction (SPE), to enrich the analyte.
Ghost Peaks / Carryover Contamination from the injector or column. Insufficient needle wash. Sample adsorption to system components.- Injector Cleaning: Implement a robust needle wash protocol using a strong solvent. - Blank Injections: Run blank injections with a strong solvent to wash the column and identify the source of carryover. - System Passivation: If carryover persists, consider passivating the HPLC system to reduce active sites.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating this compound and its isomers?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of oxylipins like this compound. This method is typically coupled with mass spectrometry (LC-MS/MS) for sensitive and selective detection and quantification.

Q2: Which type of column is best suited for separating this compound from its isomers?

A2: For general separation of oxidized linoleic acid metabolites, C8 and C18 columns are highly effective. A C18 column generally provides greater retention for hydrophobic molecules. If you need to separate enantiomers (R and S forms), a chiral stationary phase is required.

Q3: What mobile phases are typically used for the separation of this compound?

A3: A typical mobile phase for RP-HPLC consists of a gradient mixture of an aqueous solvent (A) and an organic solvent (B).

  • Solvent A: Water with an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid, to improve peak shape.

  • Solvent B: Acetonitrile, methanol, or a mixture of both. Gradient elution is standard for separating a range of oxylipins in a single run.

Q4: How can I prepare my biological samples for this compound analysis?

A4: Sample preparation is crucial for removing interferences and concentrating the analytes. The most common methods are:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up and concentrating oxylipins from biological matrices like plasma.

  • Liquid-Liquid Extraction (LLE): This is another common technique for extracting lipids from aqueous samples.

Q5: My this compound is part of a complex mixture of oxylipins. How can I improve the separation of all components?

A5: For complex mixtures, optimizing the gradient elution program is key. A long, shallow gradient will provide better resolution between closely eluting peaks. Additionally, using a longer column (e.g., 150 mm) can enhance the separation of isomeric compounds. Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can also significantly improve resolution and reduce run times.

Experimental Protocols

Protocol 1: General RP-HPLC-MS/MS Method for Oxylipin Profiling

This protocol provides a starting point for the separation of this compound and other oxidized linoleic acid metabolites.

Parameter Condition
Instrumentation UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20, v/v)
Gradient Program 0 min: 30% B15 min: 70% B20 min: 98% B25 min: 98% B (hold)25.1 min: 30% B30 min: 30% B (equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detection Negative ion electrospray ionization (ESI-). Multiple Reaction Monitoring (MRM) for specific quantification.
Protocol 2: Chiral Separation of HODE Isomers (Precursors to Oxo-ODEs)

This protocol is adapted for the separation of enantiomers of hydroxyoctadecadienoic acids (HODEs), which are precursors to this compound. A similar approach can be used for chiral analysis of related compounds.

Parameter Condition
Instrumentation HPLC system with a UV or MS detector
Column Chiral stationary phase column (e.g., Reprosil Chiral NR)
Mobile Phase Hexane/Isopropanol/Acetic Acid (e.g., 97:3:0.01, v/v/v)
Elution Mode Isocratic
Flow Rate 0.3 mL/min
Column Temperature Ambient
Detection UV at an appropriate wavelength

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanup Evap Evaporation & Reconstitution SPE->Evap Concentration HPLC RP-HPLC / UHPLC Separation Evap->HPLC MS MS/MS Detection HPLC->MS Elution Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Area G Start Poor Resolution or Co-elution Observed Q_Gradient Is the gradient optimal? Start->Q_Gradient A_Gradient Decrease gradient slope (make it shallower) Q_Gradient->A_Gradient No Q_MobilePhase Is the mobile phase composition correct? Q_Gradient->Q_MobilePhase Yes A_Gradient->Q_MobilePhase A_MobilePhase Adjust organic solvent ratio or try a different solvent (e.g., MeOH vs. ACN) Q_MobilePhase->A_MobilePhase No Q_Column Is the column appropriate? Q_MobilePhase->Q_Column Yes A_MobilePhase->Q_Column A_Column Try a different stationary phase (e.g., C8 vs C18) or a longer column Q_Column->A_Column No Q_Chiral Are you separating enantiomers? Q_Column->Q_Chiral Yes A_Column->Q_Chiral A_Chiral Use a chiral column Q_Chiral->A_Chiral Yes End Resolution Improved Q_Chiral->End No A_Chiral->End G LA Linoleic Acid (LA) Oxidation Enzymatic or Non-enzymatic Oxidation LA->Oxidation HODE_13 13(S)-HODE Oxidation->HODE_13 Dehydrogenase NAD+-dependent Dehydrogenase HODE_13->Dehydrogenase OxoODE_13 This compound Dehydrogenase->OxoODE_13

References

Strategies to enhance the yield of enzymatic synthesis of 13-Oxo-ODE.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the yield of enzymatically synthesized 13-Oxo-octadecadienoic acid (13-Oxo-ODE). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during the two-step enzymatic synthesis of this compound.

Issue 1: Low or No Yield of the Intermediate, 13-Hydroxyoctadecadienoic Acid (13-HODE)

Question Possible Causes Troubleshooting Steps
Why am I not getting a good yield of the 13-HODE precursor? 1. Inactive Lipoxygenase (LOX): The enzyme may have lost activity due to improper storage or handling. 2. Poor Substrate Quality: The linoleic acid may be of low purity or oxidized. 3. Suboptimal Reaction Conditions: The pH, temperature, or oxygen availability may not be ideal for LOX activity. 4. Inadequate Reduction of 13-HPODE: The intermediate 13-hydroperoxyoctadecadienoic acid (13-HPODE) is not being efficiently reduced to 13-HODE.1. Verify LOX Activity: Perform a standard activity assay for your lipoxygenase to confirm its functionality. 2. Use High-Purity Substrate: Ensure you are using high-quality linoleic acid. 3. Optimize Reaction Conditions: Adjust the pH to the optimal range for your specific LOX (typically slightly alkaline). Ensure adequate oxygenation of the reaction mixture. Maintain the optimal temperature for the enzyme. 4. Ensure Reducing Conditions: While the reduction of 13-HPODE to 13-HODE can occur rapidly in some cellular contexts, for in vitro synthesis, the addition of a mild reducing agent may be necessary to ensure complete conversion.

Issue 2: Low Yield of the Final Product, this compound, from 13-HODE

Question Possible Causes Troubleshooting Steps
My 13-HODE precursor is present, but the conversion to this compound is inefficient. 1. Inactive 13-HODE Dehydrogenase: The dehydrogenase enzyme may be inactive. 2. Cofactor (NAD+) Limitation: The required cofactor, NAD+, may be depleted or absent. 3. Suboptimal Reaction Conditions: The pH or temperature may not be suitable for the dehydrogenase. 4. Presence of Inhibitors: The reaction mixture may contain inhibitors of the dehydrogenase.1. Confirm Dehydrogenase Activity: If possible, perform an activity assay for your 13-HODE dehydrogenase. 2. Ensure Sufficient NAD+: Add an adequate concentration of NAD+ to the reaction mixture. For prolonged reactions, consider implementing an NAD+ regeneration system. 3. Optimize Reaction Conditions: Adjust the pH and temperature to the optimal values for your specific 13-HODE dehydrogenase. 4. Identify and Remove Inhibitors: Be aware of potential inhibitors. For instance, disulfiram (B1670777) is a potent inhibitor of 13-HODE dehydrogenase.[1]

Issue 3: Product Instability or Degradation

Question Possible Causes Troubleshooting Steps
I am losing my final product after synthesis. 1. Product Instability: this compound may be unstable under certain conditions. 2. Non-enzymatic Side Reactions: The product may be undergoing degradation or isomerization.1. Control Reaction Conditions: While this compound has been noted for its stability under hot and acidic conditions, it is still advisable to handle the purified product with care and store it appropriately. 2. Minimize Reaction Time: Once the synthesis is complete, proceed with extraction and purification promptly to minimize the potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the overall enzymatic pathway for the synthesis of this compound from linoleic acid?

A1: The synthesis is a two-step enzymatic cascade. First, lipoxygenase (LOX) catalyzes the hydroperoxidation of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is then rapidly reduced to 13-hydroxyoctadecadienoic acid (13-HODE). In the second step, a specific NAD+-dependent 13-HODE dehydrogenase oxidizes 13-HODE to the final product, this compound.[1][2]

Q2: Which lipoxygenase should I use for the first step?

A2: Soybean lipoxygenase-1 (LOX-1) is commonly used and is specific for the production of the 13-hydroperoxide isomer of linoleic acid, which is the precursor to 13-HODE.

Q3: What is a critical cofactor for the conversion of 13-HODE to this compound?

A3: The reaction is dependent on the presence of Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor for the 13-HODE dehydrogenase.[1]

Q4: Are there any known inhibitors of 13-HODE dehydrogenase that I should be aware of?

A4: Yes, disulfiram has been identified as a potent inhibitor of 13-HODE dehydrogenase. Other substances like ethanol (B145695), indomethacin, and aspirin (B1665792) have been shown to have no significant inhibitory effect.[1]

Q5: At what wavelength can I monitor the formation of this compound?

A5: The formation of the 2,4-dienone chromophore in this compound can be monitored by measuring the increase in absorbance at 285 nm.[1]

Quantitative Data Presentation

Optimizing the reaction conditions is crucial for enhancing the yield of this compound. Below are tables summarizing key quantitative data for the two main enzymatic steps.

Table 1: Reaction Parameters for Lipoxygenase (LOX) Catalyzed Synthesis of 13-HODE Precursor

ParameterRecommended Value/RangeNotes
Enzyme Source Soybean Lipoxygenase-1 (LOX-1)Favors the production of the 13-isomer.
Substrate Linoleic AcidHigh purity is recommended.
pH 9.0 - 11.0Alkaline pH favors LOX-1 activity.
Temperature 4 - 25 °CLower temperatures can improve enzyme stability.
Oxygen Supply Continuous aeration or pure O₂Essential for the lipoxygenase reaction.
Substrate Conc. 1 - 100 mMHigher concentrations can lead to substrate inhibition.

Table 2: Kinetic and Activity Data for 13-HODE Dehydrogenase

ParameterValueEnzyme Source & Conditions
Kₘ for 13-HODE 6.3 µMPartially purified rat liver cytosol.[3]
Vₘₐₓ 5.7 nmol/min/mgPartially purified rat liver cytosol.[3]
Specific Activity 200 - 400 pmol/min/mgCaco-2 cells (highly differentiated).
Specific Activity 0.6 - 2 pmol/min/mgSwiss mouse 3T3 fibroblasts (undifferentiated).
Cofactor NAD+Required for enzymatic activity.[1]

Note: A specific percentage yield for the enzymatic conversion of 13-HODE to this compound is not widely reported in the reviewed literature. The Vmax indicates the maximum rate of the reaction under specific conditions, not the final product yield.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13-HODE from Linoleic Acid

  • Reaction Setup: Prepare a reaction buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0).

  • Substrate Preparation: Dissolve linoleic acid in a minimal amount of ethanol and add it to the reaction buffer with vigorous stirring to ensure proper dispersion.

  • Enzyme Addition: Add soybean lipoxygenase-1 to the reaction mixture.

  • Incubation: Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) with continuous stirring and aeration.

  • Reaction Monitoring: Monitor the formation of the hydroperoxide intermediate (13-HPODE) by measuring the absorbance at 234 nm.

  • Reduction to 13-HODE: Following the completion of the lipoxygenase reaction, the 13-HPODE can be reduced to 13-HODE. This reduction often occurs rapidly in situ, but can be facilitated by the addition of a reducing agent like sodium borohydride (B1222165) in a subsequent step if necessary.

  • Extraction: Acidify the reaction mixture to pH 3-4 with HCl and extract the 13-HODE with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Purification: The extracted 13-HODE can be further purified using chromatographic techniques like silica (B1680970) gel chromatography or HPLC.

Protocol 2: Enzymatic Synthesis of this compound from 13-HODE

  • Reaction Setup: Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Substrate and Cofactor: Add the purified 13-HODE and the cofactor NAD+ to the buffer.

  • Enzyme Addition: Add the 13-HODE dehydrogenase preparation to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the dehydrogenase (typically around 37°C).

  • Reaction Monitoring: Monitor the formation of this compound by measuring the increase in absorbance at 285 nm or by taking aliquots for HPLC analysis.[1]

  • Reaction Termination and Extraction: Once the reaction is complete, terminate it by adding an organic solvent and extract the this compound.

  • Purification: Purify the this compound using HPLC or other suitable chromatographic methods.

Visualizations

Enzymatic_Synthesis_of_13_Oxo_ODE cluster_step1 Step 1: Lipoxygenation cluster_step2 Step 2: Oxidation Linoleic Acid Linoleic Acid 13-HPODE 13-HPODE Linoleic Acid->13-HPODE Lipoxygenase (LOX) + O₂ 13-HODE 13-HODE 13-HPODE->13-HODE Reduction This compound This compound 13-HODE->this compound 13-HODE Dehydrogenase + NAD⁺ Experimental_Workflow Start Start Prepare Reaction Mixture\n(Linoleic Acid, Buffer) Prepare Reaction Mixture (Linoleic Acid, Buffer) Start->Prepare Reaction Mixture\n(Linoleic Acid, Buffer) Add Lipoxygenase Add Lipoxygenase Prepare Reaction Mixture\n(Linoleic Acid, Buffer)->Add Lipoxygenase Incubate & Aerate Incubate & Aerate Add Lipoxygenase->Incubate & Aerate Extract & Purify 13-HODE Extract & Purify 13-HODE Incubate & Aerate->Extract & Purify 13-HODE Prepare Dehydrogenase Reaction\n(13-HODE, NAD+, Buffer) Prepare Dehydrogenase Reaction (13-HODE, NAD+, Buffer) Extract & Purify 13-HODE->Prepare Dehydrogenase Reaction\n(13-HODE, NAD+, Buffer) Add 13-HODE Dehydrogenase Add 13-HODE Dehydrogenase Prepare Dehydrogenase Reaction\n(13-HODE, NAD+, Buffer)->Add 13-HODE Dehydrogenase Incubate Incubate Add 13-HODE Dehydrogenase->Incubate Extract & Purify this compound Extract & Purify this compound Incubate->Extract & Purify this compound End End Extract & Purify this compound->End Troubleshooting_Tree Low this compound Yield Low this compound Yield Check 13-HODE Presence Check 13-HODE Presence Low this compound Yield->Check 13-HODE Presence 13-HODE Absent/Low 13-HODE Absent/Low Check 13-HODE Presence->13-HODE Absent/Low No/Low 13-HODE Present 13-HODE Present Check 13-HODE Presence->13-HODE Present Yes Troubleshoot LOX Step Troubleshoot LOX Step 13-HODE Absent/Low->Troubleshoot LOX Step Troubleshoot Dehydrogenase Step Troubleshoot Dehydrogenase Step 13-HODE Present->Troubleshoot Dehydrogenase Step Check Enzyme Activity Check Enzyme Activity Troubleshoot LOX Step->Check Enzyme Activity Optimize LOX Conditions Optimize LOX Conditions Troubleshoot LOX Step->Optimize LOX Conditions Check Dehydrogenase Activity Check Dehydrogenase Activity Troubleshoot Dehydrogenase Step->Check Dehydrogenase Activity Check NAD+ Presence Check NAD+ Presence Troubleshoot Dehydrogenase Step->Check NAD+ Presence Optimize Dehydrogenase Conditions Optimize Dehydrogenase Conditions Troubleshoot Dehydrogenase Step->Optimize Dehydrogenase Conditions

References

Dealing with non-specific binding in 13-Oxo-ODE receptor assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 13-Oxo-ODE receptor assays. The content is designed to assist in mitigating common issues, with a focus on addressing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the known receptors for this compound?

This compound has been identified as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Binding to PPARγ has been demonstrated, and it has been shown to activate this receptor, leading to anti-inflammatory effects. While not definitively confirmed for this compound, the G protein-coupled receptor GPR132 (also known as G2A) is a receptor for other oxidized fatty acids, such as 9-HODE, making it a potential target for this compound that warrants investigation.

Q2: I am observing very high background signal in my this compound binding assay. What is the likely cause?

High background signal is often due to high non-specific binding (NSB). This is a common issue when working with hydrophobic molecules like this compound, which can interact with various components of the assay system besides the target receptor, such as lipids, proteins, and even the plasticware. NSB can obscure the specific binding signal, leading to inaccurate results. It is crucial to distinguish between specific binding to the receptor of interest and this non-specific adherence.

Q3: How is non-specific binding typically determined in a receptor assay?

Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to the assay, along with the labeled this compound. This unlabeled ligand will saturate the specific binding sites on the receptor, meaning any remaining binding of the labeled this compound is considered non-specific. Subtracting the non-specific binding from the total binding (measured in the absence of the competitor) yields the specific binding.

Q4: What concentration of unlabeled competitor should I use to determine non-specific binding?

A common practice is to use the unlabeled competitor at a concentration that is 100 to 1000 times its binding affinity (Ki or Kd) for the receptor. If the affinity is unknown, a concentration that is at least 100-fold higher than the highest concentration of the labeled ligand used in the experiment is a good starting point.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can be a significant challenge in this compound receptor assays. The following table outlines common causes and potential solutions.

Potential Cause Troubleshooting Steps & Optimization
Ligand Properties Use a Lower Concentration of Labeled this compound: High concentrations can lead to increased non-specific interactions. A starting point is a concentration at or below the expected Kd value. Check Ligand Purity: Impurities can contribute to high NSB. Ensure the purity of your this compound.
Receptor Preparation Reduce the Amount of Membrane/Protein: A typical range for membrane protein in binding assays is 100-500 µg per well. Titrate the amount to find the optimal balance between specific and non-specific binding. Ensure Proper Homogenization and Washing: Thoroughly wash membranes to remove any endogenous ligands or other interfering substances.
Assay Conditions Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. However, ensure that the specific binding reaches equilibrium. Modify the Assay Buffer: Include agents like Bovine Serum Albumin (BSA) (0.1-1%) to block non-specific sites. Adjusting the pH and ionic strength of the buffer can also be beneficial. Adding a non-ionic detergent like Tween-20 (0.01-0.1%) can help reduce hydrophobic interactions.
Separation of Bound/Free Ligand Pre-treat Filters: If using a filtration assay, pre-soak glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce the binding of the ligand to the filter itself. Increase Wash Steps: Use ice-cold wash buffer and increase the volume and/or number of washes to more effectively remove unbound and non-specifically bound ligand.

Quantitative Data

Table 1: Functional Activation of PPARγ by this compound

Assay Type Cell Line Parameter Concentration Observed Effect
Luciferase Reporter AssayCV-1EC50Not ReportedActivation of PPARγ
IL-8 Secretion AssayHuman Colonic Epithelial Cells-Not ReportedReduction of pro-inflammatory cytokine IL-8

Note: This table summarizes reported functional effects. EC50 values from direct dose-response curves are not consistently reported in the reviewed literature.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay Workflow

This protocol outlines the general steps for a radioligand binding assay to characterize the interaction of labeled this compound with its receptor.

Materials:

  • Radiolabeled this compound (e.g., [14C]this compound)

  • Unlabeled this compound (for determining non-specific binding)

  • Receptor source (e.g., cell membranes expressing PPARγ or GPR132)

  • Assay Buffer (e.g., Tris-HCl or HEPES-based buffer, pH 7.4, potentially containing MgCl2 and BSA)

  • Wash Buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In triplicate, prepare tubes or wells for:

    • Total Binding: Add assay buffer, radiolabeled this compound, and the receptor preparation.

    • Non-Specific Binding: Add assay buffer, radiolabeled this compound, a high concentration of unlabeled this compound, and the receptor preparation.

  • Incubation: Incubate the reactions at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube/well through a glass fiber filter using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Procedure:

  • Assay Setup: In a multi-well plate, set up the following in triplicate:

    • Total Binding: Receptor preparation + fixed concentration of radiolabeled this compound.

    • Non-Specific Binding: Receptor preparation + fixed concentration of radiolabeled this compound + high concentration of unlabeled this compound.

    • Competition: Receptor preparation + fixed concentration of radiolabeled this compound + varying concentrations of the unlabeled test compound.

  • Incubation, Filtration, and Quantification: Follow steps 2-5 from the General Radioligand Binding Assay Workflow.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Separation cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Ligands, Receptor) total_binding Total Binding Tubes: Receptor + Labeled Ligand reagents->total_binding nsb NSB Tubes: Receptor + Labeled Ligand + Excess Unlabeled Ligand reagents->nsb incubation Incubate to Equilibrium total_binding->incubation nsb->incubation filtration Rapid Filtration incubation->filtration washing Wash with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification calculation Calculate Specific Binding: Total - NSB quantification->calculation

Caption: Workflow for a generic radioligand binding assay.

signaling_pathway cluster_binding Ligand Binding cluster_activation Receptor Activation & Gene Expression cluster_response Cellular Response ligand This compound receptor PPARγ ligand->receptor Binds to dimerization Heterodimerization with RXR receptor->dimerization Activates ppre_binding Binding to PPRE in Target Genes dimerization->ppre_binding transcription Modulation of Gene Transcription ppre_binding->transcription response Anti-inflammatory Effects transcription->response

Caption: Simplified signaling pathway of this compound via PPARγ.

Technical Support Center: Improving the Bioavailability of 13-Oxo-ODE in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of 13-Oxo-ODE. The information is presented in a question-and-answer format, offering practical guidance for experimental design and data interpretation.

Troubleshooting Guide

Issue: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

  • Potential Cause 1: Poor Solubility and Dissolution this compound is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]

    • Troubleshooting Recommendation:

      • Formulation Enhancement: Employ lipid-based formulations to improve solubility and maintain this compound in a solubilized state in the GI tract.[2][3] Options include nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).[3][4]

      • Particle Size Reduction: Techniques like nanosuspension can increase the surface area of the compound, potentially enhancing dissolution rates.[4]

  • Potential Cause 2: Rapid Metabolism this compound is a metabolite of 13-hydroxyoctadecadienoic acid (13-HODE) and is subject to further metabolism in the gut wall and liver (first-pass metabolism).[5][6]

    • Troubleshooting Recommendation:

      • Co-administration with Inhibitors: While not specific to this compound, consider co-administration with inhibitors of relevant metabolic enzymes if they can be identified.

      • Lymphatic Targeting: Formulations like SLNs can promote lymphatic uptake, partially bypassing the portal circulation and reducing first-pass metabolism in the liver.[7]

  • Potential Cause 3: Sample Instability and Handling Oxylipins like this compound are often unstable and can degrade after sample collection, leading to artificially low measurements.[8]

    • Troubleshooting Recommendation:

      • Rapid Processing: Process blood samples immediately after collection. Keep samples on ice throughout handling.[8]

      • Use of Antioxidants: To prevent ex vivo oxidation, add antioxidants like butylated hydroxytoluene (BHT) to collection tubes and solvents.[8]

      • Proper Storage: Flash-freeze tissue samples in liquid nitrogen and store all samples at -80°C until analysis.[8]

Issue: High Variability in Pharmacokinetic Data

  • Potential Cause 1: Inconsistent Formulation If this compound is administered as a suspension, inconsistent dosing can occur due to settling of particles.

    • Troubleshooting Recommendation:

      • Homogenize Before Dosing: Ensure the formulation is thoroughly mixed before each administration.

      • Use Solubilizing Vehicles: Employ vehicles that fully solubilize this compound. A common vehicle for the related compound 13-HODE involves a HEPES buffer mixed with fatty acid-free bovine serum albumin (BSA), followed by sonication.[9]

  • Potential Cause 2: Physiological Variability in Animals Differences in gastric emptying times and GI transit can significantly affect the rate and extent of absorption.[10]

    • Troubleshooting Recommendation:

      • Standardize Fasting: Implement a consistent fasting period for all animals before dosing to normalize GI conditions.[10]

      • Controlled Administration: Use precise oral gavage techniques to ensure consistent delivery to the stomach.[6]

Issue: Poor In Vitro-In Vivo Correlation (IVIVC)

  • Potential Cause: Oversimplified In Vitro Models Standard dissolution tests in simple buffers may not accurately reflect the complex environment of the GI tract, which contains bile salts, enzymes, and varying pH levels.[6]

    • Troubleshooting Recommendation:

      • Biorelevant Media: Use simulated gastric and intestinal fluids (SGF and SIF) that mimic the in vivo environment more closely.

      • Lipid Digestion Models: For lipid-based formulations, in vitro models that simulate lipid digestion are crucial for predicting in vivo performance, as digestion can significantly impact drug release and solubilization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving adequate oral bioavailability for this compound?

A1: The main challenges stem from its physicochemical properties. As a lipophilic oxylipin, this compound has low aqueous solubility, which is a major rate-limiting step for absorption.[1][2] Furthermore, like other lipid mediators, it is susceptible to significant first-pass metabolism in the intestine and liver, which can reduce the amount of active compound reaching systemic circulation.[5][6]

Q2: What are suitable starting formulations for preclinical oral bioavailability studies of this compound?

A2: A good starting point is to adapt formulations used for similar oxidized linoleic acid metabolites (OXLAMs). For instance, a vehicle used for oral gavage of d4-13-HODE in rats consisted of a 5mM HEPES buffer with 50 mg/ml fatty acid-free BSA, which was sonicated before administration.[9] For enhanced delivery, lipid-based systems are highly recommended.[1][2] These include:

  • Nanoemulsions: Can increase the solubility and absorption of lipophilic drugs.[3]

  • Liposomes: Vesicular systems that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation.[2]

  • Solid Lipid Nanoparticles (SLNs): Offer advantages like controlled release and the potential for lymphatic targeting, which can help bypass first-pass metabolism.[4]

Q3: How does this compound exert its biological effects, and why is systemic exposure important?

A3: this compound is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism.[6][11] By binding to and activating PPARγ, this compound can modulate the transcription of target genes.[12] Achieving sufficient systemic exposure is crucial to ensure that this compound reaches target tissues in concentrations high enough to engage with PPARγ and exert a therapeutic effect.[13]

Q4: What analytical methods are recommended for quantifying this compound in plasma and tissues?

A4: Ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of oxylipins like this compound.[5][14] This technique allows for the accurate measurement of low concentrations typically found in biological matrices and can distinguish between different isomers.[14]

Data Presentation

Table 1: Comparison of Potential Lipid-Based Formulation Strategies for this compound

Formulation TypeMechanism of Bioavailability EnhancementAdvantagesDisadvantages
Nanoemulsions Increases solubility and dissolution rate in the GI tract.[3]High drug-loading capacity; easy to manufacture.[3]Can be thermodynamically unstable.[3]
Liposomes Encapsulates the drug, protecting it from degradation and enhancing uptake.[2]Biocompatible; can carry both lipophilic and hydrophilic drugs.[2]Potential for drug leakage; manufacturing can be complex.[3]
Solid Lipid Nanoparticles (SLNs) Enhances lymphatic uptake, bypassing first-pass metabolism; provides controlled release.[4][7]Good biocompatibility; protects the drug from degradation.[4]Lower drug loading capacity; potential for drug expulsion during storage.[4]

Table 2: Example Pharmacokinetic Parameters for an Oxidized Linoleic Acid Metabolite (d4-13-HODE) in Rats

Administration RouteHalf-life (t½)Key FindingReference
Intravenous (IV) Injection ~1 minuteRapid elimination from plasma.[9]
Oral Gavage ~71 minutes (for incorporation into esterified lipid pools)Absorbed within 20 minutes and incorporated into plasma esterified lipid fractions.[9]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of a this compound Solution in a BSA-Based Vehicle

This protocol is adapted from a study on 13-HODE and is a suitable starting point for assessing the baseline bioavailability of this compound.[9]

  • Materials:

    • This compound

    • HEPES buffer (5mM, pH 7.4)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Sonicator

    • Oral gavage needles

  • Vehicle Preparation:

    • Prepare a solution of 50 mg/mL fatty acid-free BSA in 5mM HEPES buffer.

  • This compound Formulation:

    • Dissolve this compound in a small amount of ethanol (B145695).

    • Add the ethanolic solution of this compound to the BSA vehicle to achieve the final desired concentration (e.g., 0.22 mg/mL). The final ethanol concentration should be minimal (<1%).

    • Sonicate the final solution for 15 minutes on ice to ensure homogeneity.

  • Animal Dosing:

    • Fast animals overnight (e.g., 12 hours) with free access to water.

    • Weigh each animal to calculate the precise dosing volume.

    • Administer the this compound formulation via oral gavage.

    • Keep the formulation on ice and vortex thoroughly before administering to each animal.

Protocol 2: General Method for Preparing this compound Loaded Liposomes by Thin-Film Hydration

  • Materials:

    • This compound

    • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

    • Cholesterol

    • Organic solvent (e.g., chloroform/methanol mixture)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Rotary evaporator

    • Probe sonicator

  • Procedure:

    • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of components should be optimized.

    • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner surface of the flask.

    • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

    • Size Reduction: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice. Use a pulsed cycle to prevent overheating.

    • Purification: Remove any unencapsulated this compound by methods such as ultracentrifugation or size exclusion chromatography.

Visualizations

Signaling_Pathway cluster_0 Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Regulates

Caption: this compound signaling through the PPARγ pathway.

Experimental_Workflow cluster_Formulation 1. Formulation cluster_Administration 2. Administration cluster_Sampling 3. Sampling cluster_Analysis 4. Analysis cluster_PK 5. Pharmacokinetics Formulation Prepare this compound Formulation (e.g., Nanoemulsion, Liposome) Dosing Oral Gavage to Fasted Animals Formulation->Dosing Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Sampling Processing Process Plasma Samples (with antioxidants) Sampling->Processing Quantification Quantify this compound via LC-MS/MS Processing->Quantification PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t½) Quantification->PK_Analysis

Caption: Workflow for an in vivo oral bioavailability study.

Challenges_Solutions Challenges Challenges to Oral Bioavailability of this compound Solubility Poor Aqueous Solubility Challenges->Solubility Metabolism First-Pass Metabolism Challenges->Metabolism Stability Chemical and Metabolic Instability Challenges->Stability Lipid_Formulations Lipid-Based Formulations (Nanoemulsions, Liposomes) Solubility->Lipid_Formulations Nano_Systems Nanoparticle Systems (SLNs, Nanosuspensions) Solubility->Nano_Systems Lymphatic_Targeting Promote Lymphatic Uptake Metabolism->Lymphatic_Targeting Stability->Lipid_Formulations Solutions Strategies for Improvement Lipid_Formulations->Solutions Nano_Systems->Solutions Lymphatic_Targeting->Solutions

Caption: Challenges and strategies for this compound bioavailability.

References

Validation & Comparative

Differentiating the Signaling Pathways of 13-Oxo-ODE and 13-HODE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways and cellular effects of two closely related oxidized linoleic acid metabolites: 13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE) and 13-Hydroxy-9,11-octadecadienoic acid (13-HODE). Understanding the distinct mechanisms of these molecules is crucial for research in inflammation, cancer biology, and metabolic diseases.

Core Signaling Pathways

The signaling cascades initiated by this compound and 13-HODE, while both involving the peroxisome proliferator-activated receptor gamma (PPARγ), diverge significantly, leading to distinct cellular outcomes. This compound primarily acts as a potent anti-inflammatory agent, whereas the effects of 13-HODE are stereoisomer-specific, with 13(S)-HODE inducing apoptosis and 13(R)-HODE promoting cell proliferation.

Figure 1. Signaling Pathways of this compound and 13-HODE cluster_13OxoODE This compound Pathway cluster_13HODE 13-HODE Pathways cluster_S 13(S)-HODE cluster_R 13(R)-HODE This compound This compound PPARg_oxo PPARγ This compound->PPARg_oxo Binds & Activates NFkB_inhibition NF-κB Inhibition PPARg_oxo->NFkB_inhibition Leads to Inflammatory_Gene_Suppression Suppression of Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-8) NFkB_inhibition->Inflammatory_Gene_Suppression 13S-HODE 13S-HODE PPARg_S PPARγ 13S-HODE->PPARg_S Binds & Activates Apoptosis Apoptosis PPARg_S->Apoptosis 13R-HODE 13R-HODE BLT_Receptor BLT Receptor 13R-HODE->BLT_Receptor Binds & Activates ERK_CREB ERK/CREB Activation BLT_Receptor->ERK_CREB Cell_Proliferation Cell Proliferation ERK_CREB->Cell_Proliferation

Figure 1. Signaling Pathways of this compound and 13-HODE

Quantitative Comparison of Cellular Effects

The divergent signaling pathways of this compound and 13-HODE translate into quantifiable differences in their impact on key cellular processes, including PPARγ activation, inflammation, apoptosis, and cell proliferation.

ParameterThis compound13(S)-HODE13(R)-HODEReference
PPARγ Binding/Activation Potent AgonistAgonistNo significant binding[1][2]
Anti-inflammatory Activity HighModerateLow/Pro-inflammatory[1][3]
Pro-apoptotic Activity ModerateHigh (via PPARγ)Low[4]
Pro-proliferative Activity Low/InhibitoryInhibitoryHigh (via BLT Receptor)

Table 1. Comparative Cellular Effects of this compound and 13-HODE Enantiomers.

Detailed Experimental Data

Inflammatory Response

This compound demonstrates significant anti-inflammatory properties by suppressing the expression of key pro-inflammatory cytokines. In contrast, the effects of 13-HODE on inflammation are less pronounced and can be context-dependent.

Inflammatory MarkerCell TypeTreatmentConcentrationResultReference
TNF-α RAW 264.7 MacrophagesThis compound + LPS100 µM↓ 61% in protein levels
IL-1β RAW 264.7 MacrophagesThis compound + LPS100 µM↓ 72% in protein levels
IL-8 Human Colonic Epithelial CellsThis compoundNot specified↓ Secretion
ICAM-1 HUVEC13-HODENot specified↑ Expression

Table 2. Effects on Pro-inflammatory Markers.

Apoptosis and Cell Proliferation

The enantiomers of 13-HODE exhibit opposing effects on cell fate. 13(S)-HODE is a pro-apoptotic molecule, particularly in cancer cell lines, while 13(R)-HODE promotes cell growth.

Cellular ProcessCell LineTreatmentConcentrationResultReference
Apoptosis Caco-213(S)-HODENot specified↑ Apoptosis
Cell Viability MDA-MB-231 Breast Cancer13(S)-HODE100 µM↓ 57.75% after 48h
IC50 (Apoptosis) MDA-MB-231 Breast Cancer13(S)-HODE80.23 µM-
Cell Growth Caco-213(R)-HODENot specified↑ Cell growth and DNA synthesis

Table 3. Effects on Apoptosis and Cell Proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the ability of a compound to activate PPARγ.

Figure 2. PPARγ Luciferase Reporter Assay Workflow Transfection 1. Co-transfect cells with: - PPARγ expression vector - PPRE-luciferase reporter vector Incubation1 2. Incubate for 24-48 hours Transfection->Incubation1 Treatment 3. Treat cells with: - this compound - 13-HODE enantiomers - Positive/Negative Controls Incubation1->Treatment Incubation2 4. Incubate for 18-24 hours Treatment->Incubation2 Lysis 5. Lyse cells Incubation2->Lysis Luciferase_Assay 6. Measure luciferase activity Lysis->Luciferase_Assay Analysis 7. Normalize to control and determine fold activation Luciferase_Assay->Analysis

References

Validation of 13-Oxo-ODE as a Clinical Biomarker for Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 13-oxo-octadecadienoic acid (13-Oxo-ODE) as a potential clinical biomarker for metabolic diseases, with a primary focus on Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). The performance of this compound and related oxidized linoleic acid metabolites (OXLAMs) is compared with other alternatives, supported by experimental data.

Introduction to this compound

This compound is an oxidized metabolite of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its formation is catalyzed by 12/15-lipoxygenase (LOX) and subsequent dehydrogenation of 13-hydroxyoctadecadienoic acid (13-HODE)[1][2]. Elevated levels of OXLAMs, including this compound, are associated with oxidative stress, a key pathological feature of metabolic diseases such as NAFLD, NASH, and type 2 diabetes[3][4]. This compound has been identified as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which plays a crucial role in regulating inflammation and metabolism[1][2][5]. This interaction suggests a potential role for this compound not only as a biomarker but also as a modulator of disease pathways.

Data Presentation

Comparative Diagnostic Performance of Biomarkers for NASH

The following table compares the diagnostic performance of the oxNASH score, which incorporates oxidized linoleic acid metabolites, with other non-invasive biomarkers for identifying NASH.

Biomarker/ScoreComponentsAUC (95% CI)SensitivitySpecificityReference
oxNASH Score 13-HODE/Linoleic Acid Ratio, Age, BMI, AST0.83 (Initial Derivation), 0.73-0.74 (Validation)84%63%[6][7]
ALT (>70 U/L)Alanine Aminotransferase-50%61%[3]
Palekar Score Age ≥50, Female, AST, BMI ≥30, AST/ALT >0.8, Hyaluronic Acid >550.76 (0.65–0.88)74%66%[6]
NAFLD Fibrosis Score (NFS) Age, Hyperglycemia, BMI, Platelet Count, Albumin, AST/ALT Ratio0.88 (0.85-0.92) for advanced fibrosis82%98%[6]
Correlation of Oxidized Fatty Acids with NAFLD Histopathology

Studies have demonstrated a significant correlation between plasma levels of this compound and related OXLAMs and the histological features of NAFLD.

Oxidized Fatty AcidHistological FeatureCorrelation (Spearman's Rho)p-valueReference
13-HODE Inflammation0.42< 0.001[4]
13-HODE Steatosis0.36< 0.01[4]
13-HODE Fibrosis0.36= 0.01[4]
oxNASH Score Inflammation0.40< 0.001[8][9]
oxNASH Score Ballooning0.35< 0.001[8]
oxNASH Score Fibrosis-= 0.001[9]

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from methodologies for quantifying OXLAMs in biological samples[10][11].

1. Sample Preparation (Hydrolysis and Extraction):

  • To 50 µL of plasma, add an internal standard (e.g., d4-13-HODE).

  • For hydrolysis of esterified OXLAMs, add 250 µL of 1 M KOH in methanol (B129727) and incubate at 60°C for 30 minutes.

  • Neutralize the sample with 12.5 µL of glacial acetic acid.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging.

  • Collect the organic layer and repeat the extraction.

  • Evaporate the pooled organic layers to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.

  • Gradient: A suitable gradient from ~30% B to 100% B over approximately 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Monitor the transition of the precursor ion (m/z 293.2) to specific product ions.

    • Internal Standard (d4-13-HODE): Monitor the transition of the precursor ion (m/z 299.3) to its product ions (e.g., m/z 198.1)[11].

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Validation Study for this compound as a NASH Biomarker

This outlines a general workflow for a clinical study to validate this compound as a biomarker for NASH.

1. Study Design: A prospective, cross-sectional, multicenter study.

2. Study Population:

  • Inclusion Criteria: Adult patients (18-75 years) with suspected NAFLD undergoing a liver biopsy for clinical reasons.

  • Exclusion Criteria: Significant alcohol consumption, viral hepatitis, autoimmune liver disease, and other chronic liver diseases.

3. Clinical and Laboratory Assessments:

  • Collect demographic and clinical data (age, sex, BMI, presence of type 2 diabetes, etc.).

  • Collect fasting blood samples for standard liver function tests (ALT, AST), lipid profile, and quantification of this compound.

  • Perform liver biopsy for histological assessment by a central pathologist blinded to the clinical and biomarker data. Histological scoring for steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis will be conducted.

4. Statistical Analysis:

  • Compare plasma this compound levels between patients with simple steatosis and those with NASH using non-parametric tests.

  • Use receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy (AUC, sensitivity, specificity) of this compound for differentiating NASH from simple steatosis.

  • Perform logistic regression analysis to assess the independent association of this compound with NASH after adjusting for confounding variables.

  • Correlate this compound levels with individual histological scores using Spearman's rank correlation.

Mandatory Visualization

G cluster_0 Linoleic Acid Metabolism and this compound Signaling cluster_1 PPARγ Signaling LA Linoleic Acid HODE 13-HODE LA->HODE 12/15-Lipoxygenase (LOX) OxoODE This compound HODE->OxoODE 13-HODE Dehydrogenase PPAR PPARγ OxoODE->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Target Gene Transcription (Anti-inflammatory) PPRE->Gene Activation

Caption: Signaling pathway of this compound formation and PPARγ activation.

G cluster_0 Experimental Workflow for Biomarker Validation cluster_1 Sample Analysis start Patient Recruitment (Suspected NAFLD) biopsy Liver Biopsy & Histological Staging start->biopsy blood Blood Sample Collection start->blood analysis Statistical Analysis (ROC, Correlation, Regression) biopsy->analysis lcms LC-MS/MS Quantification of this compound blood->lcms clinical Standard Clinical Chemistry blood->clinical lcms->analysis clinical->analysis validation Biomarker Performance (AUC, Sensitivity, Specificity) analysis->validation end Clinical Utility Assessment validation->end

Caption: Experimental workflow for validating this compound as a clinical biomarker.

G cluster_0 Logical Relationship of this compound in Metabolic Disease MetSyn Metabolic Syndrome (Obesity, Insulin Resistance) OxStress Increased Oxidative Stress MetSyn->OxStress NAFLD NAFLD MetSyn->NAFLD T2D Type 2 Diabetes MetSyn->T2D LA_Met Altered Linoleic Acid Metabolism OxStress->LA_Met OxoODE Elevated this compound & other OXLAMs LA_Met->OxoODE NASH NASH (Inflammation, Fibrosis) OxoODE->NASH Associated with Severity NAFLD->NASH Progression NASH->T2D Increased Risk

Caption: Logical relationship of this compound in metabolic disease progression.

References

Cross-reactivity assessment of antibodies for 13-Oxo-ODE immunoassays.

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Cross-Reactivity in 13-Oxo-ODE Immunoassays

Introduction:

13-oxo-octadecadienoic acid (this compound) is a critical lipid mediator derived from the oxidation of linoleic acid.[1] As a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), it plays a significant role in various physiological and pathological processes, including inflammation and cell proliferation.[1][2] Accurate quantification of this compound in biological samples is paramount for research in fields like inflammatory bowel disease and metabolic disorders.[1][3]

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common methods for this quantification. However, a key challenge in developing and utilizing these assays is the potential for antibody cross-reactivity with structurally similar molecules.[4][5] This guide provides a framework for assessing the cross-reactivity of antibodies for this compound, offering a standardized experimental protocol, a comparison of potential cross-reactants, and visual workflows to aid researchers in ensuring data accuracy and reliability.

Potential Cross-Reactants for this compound Antibodies

The specificity of an immunoassay is determined by the antibody's ability to distinguish the target analyte from structurally related compounds.[4] For this compound, the most likely cross-reactants are its metabolic precursors and isomers, which share a similar fatty acid backbone. Researchers should prioritize testing the compounds listed below when validating a new this compound immunoassay or comparing commercial kits.

CompoundRelationship to this compoundRationale for Potential Cross-Reactivity
13-Hydroxyoctadecadienoic acid (13-HODE) Direct metabolic precursor[2][3]Shares the same 18-carbon chain and double bond positions; differs only by a hydroxyl group at position 13 instead of a keto group.
9-Hydroxyoctadecadienoic acid (9-HODE) Positional isomer of 13-HODE[2]Structurally very similar, differing in the position of the hydroxyl group. Often co-exists in biological systems.[6]
9-Oxo-octadecadienoic acid (9-oxo-ODE) Positional isomer of this compound[7]Shares the same molecular weight and functional groups, differing only in the location of the keto group.
Linoleic Acid Parent fatty acid[1][8]The fundamental precursor molecule from which all HODEs and Oxo-ODEs are synthesized.

Quantitative Cross-Reactivity Comparison

Cross-reactivity is typically quantified by determining the concentration of a competing compound required to displace 50% of the labeled antigen, compared to the concentration of the target analyte required for the same displacement (IC50).[9] It is calculated using the formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

The following table serves as a template for comparing the performance of different anti-13-Oxo-ODE antibodies or immunoassay kits. Data should be obtained from product datasheets or through the experimental protocol provided below.

CompoundAntibody / Kit A (% Cross-Reactivity)Antibody / Kit B (% Cross-Reactivity)Antibody / Kit C (% Cross-Reactivity)
This compound 100100100
13-HODEUser-defined valueUser-defined valueUser-defined value
9-HODEUser-defined valueUser-defined valueUser-defined value
9-oxo-ODEUser-defined valueUser-defined valueUser-defined value
Linoleic AcidUser-defined valueUser-defined valueUser-defined value

Lower percentages indicate higher specificity of the antibody for this compound.

Experimental Protocols

A generalized protocol for assessing cross-reactivity using a competitive ELISA format is detailed below. This method is standard for small-molecule immunoassays.[10][11]

Generalized Competitive ELISA Protocol for Cross-Reactivity Testing

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody Solution: Dilute the anti-13-Oxo-ODE antibody to its optimal concentration in blocking buffer.

  • Tracer Solution: Dilute the this compound conjugate (e.g., this compound-HRP) in blocking buffer.

  • Standard & Test Compound Solutions: Prepare serial dilutions of this compound (standard) and each potential cross-reactant in the appropriate assay buffer.

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with a capture antibody or a this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add the primary antibody and either the standard or the test compound to the wells. Incubate for 1-2 hours. In a pre-incubation format, the antibody and standard/test compound are mixed prior to adding to the plate.

  • Addition of Tracer: Add the this compound-HRP conjugate to each well. Incubate for 1 hour. Note: In this competitive format, the free analyte in the sample competes with the enzyme-labeled tracer for binding to the coated antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Detection: Add the enzyme substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes to allow for color development.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample.[4]

3. Data Analysis:

  • Plot a standard curve of absorbance versus the log of the this compound concentration.

  • Determine the IC50 value for this compound.

  • For each potential cross-reactant, create a similar dose-response curve and determine its IC50 value.

  • Calculate the percent cross-reactivity for each compound using the formula provided above.

Visualized Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams have been generated using Graphviz.

g cluster_workflow Immunoassay Workflow for Cross-Reactivity n1 Coat Plate with This compound Conjugate n2 Wash and Block Non-Specific Sites n1->n2 n3 Competitive Reaction: Add Antibody + Sample (this compound or Cross-Reactant) n2->n3 n4 Wash Away Unbound Antibody n3->n4 n5 Add Enzyme-Labeled Secondary Antibody n4->n5 n6 Wash Away Unbound Secondary Antibody n5->n6 n7 Add Substrate & Measure Signal n6->n7 n8 Data Analysis: Calculate IC50 & % Cross-Reactivity n7->n8

Caption: Workflow for determining immunoassay cross-reactivity.

g cluster_pathway Biosynthesis of this compound and Related Lipids LA Linoleic Acid HODE13 13(S)-HODE LA->HODE13 15-LOX HODE9 9-HODE LA->HODE9 Other LOX/non-enzymatic OXO13 This compound HODE13->OXO13 13-HODE Dehydrogenase OXO9 9-Oxo-ODE HODE9->OXO9 Dehydrogenase

Caption: Simplified metabolic pathway of this compound.

References

Head-to-head comparison of LC-MS and GC-MS for 13-Oxo-ODE analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of bioactive lipids, the choice of analytical technique is paramount to achieving accurate and reliable results. This guide provides a head-to-head comparison of two powerful mass spectrometry-based methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 13-Oxo-octadecadienoic acid (13-Oxo-ODE), a critical oxidized linoleic acid metabolite implicated in various physiological and pathological processes.

Quantitative Performance Comparison

The selection between LC-MS and GC-MS for this compound analysis hinges on a variety of performance metrics. The following table summarizes the key quantitative aspects of each technique.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Simpler, direct injection of extracted sample.Requires derivatization to increase volatility.
Derivatization Not required, reducing sample preparation time and potential for analyte degradation[1].Mandatory for polar analytes like this compound, often using silylating agents (e.g., BSTFA) or pentafluorobenzyl bromide (PFBBr)[2][3].
Sensitivity (LOQ) High sensitivity, with Limits of Quantitation (LOQ) reported in the low nmol/L range for oxylipins. For this compound, LOQs of 26.8 nmol/L have been reported[4].Can achieve high sensitivity, particularly with negative chemical ionization (NCI), but can be analyte and derivatization dependent.
Specificity/Selectivity High specificity, especially with tandem MS (MS/MS) using techniques like Multiple Reaction Monitoring (MRM)[2].High specificity is also achieved with MS, particularly with selected ion monitoring (SIM) or MS/MS.
Throughput Generally higher throughput due to simpler sample preparation and faster analysis times.Lower throughput due to the additional derivatization step, which can be time-consuming and labor-intensive.
Instrumentation Cost Can be higher, particularly for high-resolution MS systems.Generally lower initial instrument cost compared to high-end LC-MS systems.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects in the ion source, but derivatization can introduce contaminants.
Compound Stability Milder ionization techniques (e.g., ESI) are less likely to cause in-source degradation of thermally labile compounds.High temperatures in the GC inlet and column can potentially lead to degradation of some oxylipins if not properly derivatized.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate quantification of this compound. Below are representative methodologies for both LC-MS and GC-MS.

LC-MS/MS Method for this compound Analysis

This protocol is based on established methods for the analysis of oxylipins in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard (e.g., d4-13-HODE).

  • Add 1 mL of a mixture of 2-propanol/water/hexane (B92381) (20:2:30, v/v/v) containing 10% acetic acid.

  • Vortex thoroughly.

  • Add 2 mL of hexane, vortex again, and centrifuge to separate the phases.

  • Collect the upper hexane layer.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 85% methanol) for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.

  • Flow Rate: 0.25 mL/min.

  • Gradient: A suitable gradient to separate this compound from other isomers and matrix components.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized. For example, for the related d3-13-oxo-ODE, a transition of 296.2 -> 198.1 has been used.

GC-MS Method for this compound Analysis

This protocol outlines a general procedure for the analysis of oxylipins by GC-MS, including the critical derivatization step.

1. Sample Preparation (Extraction and Derivatization)

  • Perform a liquid-liquid or solid-phase extraction similar to the LC-MS protocol.

  • Derivatization:

    • Silylation: To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate to convert the carboxylic acid and any hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters/ethers.

    • Pentafluorobenzyl (PFB) Esterification: Alternatively, for enhanced sensitivity in negative chemical ionization, derivatize the carboxylic acid group with pentafluorobenzyl bromide (PFBBr).

  • After derivatization, evaporate the reagent and reconstitute the sample in a volatile solvent like hexane or iso-octane.

2. Gas Chromatography

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI is often preferred for PFB derivatives due to its high sensitivity.

  • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Mandatory Visualizations

Experimental Workflows

The following diagram illustrates the distinct experimental workflows for LC-MS and GC-MS analysis of this compound.

G cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow Sample_LC Biological Sample Extraction_LC Liquid-Liquid or Solid-Phase Extraction Sample_LC->Extraction_LC Analysis_LC LC-MS/MS Analysis Extraction_LC->Analysis_LC Sample_GC Biological Sample Extraction_GC Liquid-Liquid or Solid-Phase Extraction Sample_GC->Extraction_GC Derivatization_GC Derivatization (e.g., Silylation, PFB Esterification) Extraction_GC->Derivatization_GC Analysis_GC GC-MS Analysis Derivatization_GC->Analysis_GC

Figure 1. Comparison of LC-MS and GC-MS experimental workflows for this compound analysis.
This compound Signaling Pathway

This compound is a bioactive lipid that plays a significant role in inflammatory signaling pathways. The diagram below outlines its formation and a key mechanism of action.

G cluster_formation Formation of this compound cluster_signaling Anti-inflammatory Signaling LA Linoleic Acid HODE 13-HODE LA->HODE Lipoxygenase (LOX) OxoODE This compound HODE->OxoODE 13-HODE Dehydrogenase PPARg PPARγ NFkB NF-κB PPARg->NFkB inhibits MAPK MAPK PPARg->MAPK inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Cytokines promotes MAPK->Cytokines promotes OxoODE_signal This compound OxoODE_signal->PPARg activates

Figure 2. Signaling pathway of this compound in the modulation of inflammation.

References

A Comparative Guide to the Therapeutic Potential of 13-Oxo-ODE and Synthetic PPARγ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the endogenous PPARγ ligand, 13-Oxo-octadecadienoic acid (13-Oxo-ODE), and synthetic PPARγ agonists, primarily from the thiazolidinedione (TZD) class. We will evaluate their mechanisms of action, therapeutic efficacy based on available experimental data, and provide detailed protocols for key comparative assays.

Introduction to PPARγ Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It is a crucial regulator of adipogenesis, lipid metabolism, insulin (B600854) sensitivity, and inflammation.[2][3] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[4][5]

This mechanism makes PPARγ a significant therapeutic target for metabolic disorders like type 2 diabetes, as well as conditions with an inflammatory component.[6] While synthetic agonists, such as the thiazolidinediones (TZDs), have been successfully used as insulin-sensitizing drugs, they are associated with certain side effects, prompting interest in alternative or natural ligands.[4][7] this compound, a metabolite of linoleic acid, has been identified as a potent endogenous PPARγ ligand, offering a potentially different therapeutic profile.[8][9]

Mechanism of Action: A Shared Pathway

Both this compound and synthetic agonists activate PPARγ through direct binding to its ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[10] This activated complex then initiates the transcription of target genes responsible for the observed physiological effects.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (this compound or Synthetic Agonist) PPARg_RXR_inactive Inactive PPARγ-RXR Heterodimer Ligand->PPARg_RXR_inactive Binds PPARg_RXR_active Active PPARγ-RXR-Ligand Complex PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Insulin Sensitization, Anti-inflammatory Effects) Protein->Response

Caption: General signaling pathway for PPARγ activation by a ligand.

Comparative Data: this compound vs. Synthetic Agonists

Quantitative comparisons of efficacy and potency are crucial for evaluating therapeutic potential. While comprehensive head-to-head data is emerging, initial studies provide valuable insights.

Table 1: In Vitro Efficacy and Potency
ParameterThis compoundSynthetic Agonist (Troglitazone)Synthetic Agonist (Rosiglitazone)Reference
Binding Affinity Demonstrated direct binding to PPARγ.[8][9]Full agonist with high affinity.[3]Full agonist with high affinity.[3][3][8][9]
Anti-Inflammatory Effect More pronounced decrease in IL-8 secretion from intestinal epithelial cells compared to troglitazone.[8][9]Decreases pro-inflammatory factors.[1]Decreases pro-inflammatory factors.[7][1][7][8][9]
Adipogenesis Activates PPARγ and promotes adipocyte differentiation.[11]Potent inducer of adipogenesis.[3]Potent inducer of adipogenesis.[3][3][11]
Glucose Metabolism Stimulates glucose uptake in adipocytes.[11]Improves insulin sensitivity and glucose control.[3]Improves insulin sensitivity and glucose control.[3][3][11]
Table 2: Therapeutic Profile and Considerations
FeatureThis compoundSynthetic PPARγ Agonists (TZDs)Reference
Origin Endogenous (metabolite of linoleic acid).[8]Synthetic.[1][1][8]
Primary Therapeutic Use Investigational (potential for IBD, metabolic syndrome).[8][11]Approved for Type 2 Diabetes Mellitus.[7][12][7][8][11][12]
Known Side Effects Not well-characterized; as an endogenous molecule, may have a more favorable profile.Weight gain, fluid retention, bone fractures, risk of heart failure (varies by specific drug).[4][4]
Specificity Can activate PPARγ; activity on other PPAR isoforms less clear.[9][11]High specificity for PPARγ over other isoforms like PPARα.[13][9][11][13]

Experimental Protocols

Standardized assays are essential for comparing the activity of different PPARγ agonists. Below are detailed methodologies for key experiments.

PPARγ Transactivation Luciferase Reporter Assay

This assay measures the ability of a compound to activate PPARγ and drive the expression of a reporter gene (luciferase).

Methodology:

  • Cell Culture: Plate mammalian cells (e.g., HEK293T or Caco-2) in a 96-well plate and culture until they reach 70-80% confluency.

  • Transfection: Co-transfect cells with two plasmids:

    • An expression vector containing the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain.

    • A reporter vector containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (this compound) or a reference synthetic agonist (e.g., Rosiglitazone). Include a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the fold activation relative to the vehicle control against the compound concentration to determine EC50 values.[10]

Luciferase_Assay_Workflow cluster_workflow Workflow for PPARγ Transactivation Assay A 1. Plate Cells (e.g., HEK293T) B 2. Co-transfect with - GAL4-PPARγ LBD Vector - UAS-Luciferase Vector A->B C 3. Treat with Agonists (this compound vs. Synthetic) B->C D 4. Incubate (18-24 hours) C->D E 5. Lyse Cells D->E F 6. Add Substrate & Measure Luminescence E->F G 7. Analyze Data (Calculate Fold Activation) F->G

Caption: Experimental workflow for a luciferase reporter gene assay.

Competitive Ligand Binding Assay

This assay determines if a test compound directly binds to the PPARγ LBD by measuring its ability to displace a known fluorescent probe.

Methodology:

  • Reagent Preparation: Prepare a solution containing purified recombinant human PPARγ LBD.

  • Probe Incubation: Incubate the PPARγ LBD with a fluorescent probe that has a high affinity for the LBD (e.g., a fluorescently-labeled TZD derivative or 8-Anilino-1-naphthalenesulfonic acid, ANS) until the binding reaches equilibrium, resulting in a stable, high fluorescence signal.[10][13]

  • Competitive Binding: Add increasing concentrations of the unlabeled test compound (this compound) or a reference synthetic agonist to the mixture.

  • Incubation: Allow the reaction to incubate for 5-10 minutes at room temperature.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity. The displacement of the fluorescent probe by the test compound will result in a decrease in the fluorescence signal.

  • Data Analysis: Plot the percentage of fluorescence reduction against the concentration of the test compound. This data can be used to calculate the IC50 value, which represents the concentration of the ligand required to displace 50% of the fluorescent probe.

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay evaluates the functional consequence of PPARγ activation by measuring the induction of adipogenesis.

Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes to full confluency.

  • Initiation of Differentiation: Two days post-confluency, replace the medium with a differentiation-inducing medium containing insulin, dexamethasone, and IBMX.

  • Agonist Treatment: Add various concentrations of the test compound (this compound) or a reference synthetic agonist (e.g., Rosiglitazone) to the differentiation medium.

  • Maturation: After 2-3 days, replace the medium with a maintenance medium containing insulin and the test/reference compounds. Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

  • Staining: After a total of 7-9 days, fix the cells and stain for lipid accumulation using Oil Red O stain, which specifically stains neutral lipids in intracellular droplets.

  • Quantification:

    • Visual: Observe and image the stained cells under a microscope to visually assess the degree of differentiation.

    • Quantitative: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at ~520 nm to quantify lipid accumulation.

  • Gene Expression: Alternatively, lyse the cells at different time points to extract RNA and perform qRT-PCR to measure the expression of adipocyte marker genes, such as Fabp4 (aP2) and Adipoq (adiponectin).[2][14]

Conclusion and Future Directions

The comparison between this compound and synthetic PPARγ agonists highlights a classic drug development paradigm: the trade-off between the well-characterized potency of synthetic molecules and the potentially superior safety profile of an endogenous ligand.

  • Synthetic Agonists (TZDs) are potent, effective insulin sensitizers with a well-understood mechanism of action.[3] However, their therapeutic use is tempered by a range of side effects that necessitate careful patient monitoring.[4]

  • This compound presents an intriguing alternative. As an endogenous molecule, it is an integral part of normal physiology, suggesting it may offer a more nuanced and potentially safer activation of the PPARγ pathway.[8] Early data indicates it has potent anti-inflammatory and metabolic effects, in some cases exceeding those of a first-generation TZD.[8][9]

For drug development professionals, this compound and other endogenous ligands could serve as valuable lead compounds. Future research should focus on comprehensive head-to-head studies to quantify differences in potency (EC50/IC50), efficacy, and off-target effects. Understanding the pharmacokinetics and bioavailability of this compound will also be critical in determining its viability as a therapeutic agent or as a scaffold for developing novel, safer PPARγ modulators.

References

Investigating the interplay between 13-Oxo-ODE and resolvin signaling pathways.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways and immunomodulatory functions of 13-Oxo-octadecadienoic acid (13-Oxo-ODE) and resolvins. Both classes of lipid mediators are pivotal in the regulation of inflammatory responses, yet they operate through distinct and overlapping mechanisms. This document outlines their interplay, presents supporting experimental data, and provides detailed methodologies for key assays to facilitate further research and drug development in the field of inflammation resolution.

Introduction to this compound and Resolvins

This compound is an oxidized derivative of linoleic acid, an omega-6 fatty acid. It is formed by the dehydrogenation of 13-hydroxyoctadecadienoic acid (13-HODE)[1][2]. As a bioactive lipid, this compound is recognized for its anti-inflammatory properties, primarily mediated through the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2][3].

Resolvins are a family of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[4][5]. They are classified into the E-series (derived from EPA) and D-series (derived from DHA). Resolvins play a crucial role in the active resolution of inflammation by signaling through G-protein coupled receptors (GPCRs) to reduce neutrophil infiltration, enhance macrophage phagocytosis of apoptotic cells, and decrease the production of pro-inflammatory cytokines[4][5][6].

Signaling Pathways: A Point of Convergence

The signaling pathways of this compound and resolvins, while initiated by different receptors, converge on the master regulator of inflammation, PPARγ.

The this compound Signaling Pathway

The primary signaling mechanism of this compound involves its function as a direct endogenous ligand for PPARγ[1][2][3]. Upon binding, this compound activates PPARγ, leading to the transcriptional regulation of target genes. This activation results in the suppression of pro-inflammatory signaling pathways, notably the NF-κB pathway, which is a key driver of inflammatory gene expression[7][8].

This compound Signaling Pathway Linoleic Acid Linoleic Acid 13-HODE 13-HODE Linoleic Acid->13-HODE LOX This compound This compound 13-HODE->this compound 13-HODE Dehydrogenase PPARγ PPARγ This compound->PPARγ Activates NF-κB Inhibition NF-κB Inhibition PPARγ->NF-κB Inhibition Anti-inflammatory Effects Anti-inflammatory Effects NF-κB Inhibition->Anti-inflammatory Effects

Figure 1: this compound Biosynthesis and Signaling

Resolvin Signaling Pathways

Resolvins exert their pro-resolving effects by binding to specific GPCRs on the surface of immune cells. Resolvin D1 (RvD1) primarily signals through ALX/FPR2 and GPR32, while Resolvin E1 (RvE1) utilizes ChemR23 and BLT1[4][5]. Activation of these receptors initiates downstream signaling cascades involving ERK, Akt, and the inhibition of NF-κB[5][6]. Crucially, studies have revealed that the anti-inflammatory actions of RvD1 are, in part, mediated through the activation of PPARγ, which subsequently suppresses NF-κB activity[9][10][11][12]. This positions PPARγ as a key node where the signaling pathways of this compound and resolvins intersect.

Resolvin Signaling Pathways cluster_resolvins Resolvins cluster_receptors GPCRs RvD1 RvD1 ALX/FPR2 ALX/FPR2 RvD1->ALX/FPR2 GPR32 GPR32 RvD1->GPR32 RvE1 RvE1 ChemR23 ChemR23 RvE1->ChemR23 PPARγ Activation PPARγ Activation ALX/FPR2->PPARγ Activation GPR32->PPARγ Activation NF-κB Inhibition NF-κB Inhibition ChemR23->NF-κB Inhibition PPARγ Activation->NF-κB Inhibition Pro-resolving Effects Pro-resolving Effects NF-κB Inhibition->Pro-resolving Effects

Figure 2: Resolvin Signaling and PPARγ Crosstalk

Comparative Performance: Modulation of Macrophage Function

A key function of both this compound and resolvins is the regulation of macrophage activity, particularly their polarization into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes.

Effects on Macrophage Polarization

Both this compound and Resolvin D1 (RvD1) are capable of modulating macrophage polarization towards an M2 phenotype, a process critical for the resolution of inflammation and tissue repair. This effect is, at least in part, mediated by their shared ability to activate PPARγ. RvD1 has been shown to promote a PPARγ-dependent shift from the M1 to the M2 phenotype[10][11]. While direct comparative studies on the potency of this compound and resolvins in macrophage polarization are limited, their mutual reliance on PPARγ suggests a similar mechanistic approach.

Inhibition of Pro-inflammatory Mediators

Experimental data demonstrates that both this compound and resolvins effectively suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

MediatorThis compound (100 µM) InhibitionResolvin D1 (100 nM) InhibitionCell TypeReference
NO Production ~90%Data not availableRAW 264.7[7]
TNF-α Production ~61%Data not available in direct comparisonRAW 264.7[7]
IL-1β Production ~72%Data not available in direct comparisonRAW 264.7[7]
IL-8 Secretion More pronounced than troglitazoneNot applicableHT-29[2][13]

Note: Direct comparative studies with identical experimental conditions are needed for a precise potency comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments.

PPARγ Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARγ transcriptional activity.

Objective: To measure the dose-dependent activation of PPARγ by this compound and resolvins.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression vector for the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain

  • Luciferase reporter plasmid with a GAL4 upstream activation sequence

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the PPARγ-LBD expression vector and the luciferase reporter plasmid.

  • Treatment: After 24 hours, replace the medium with a medium containing various concentrations of this compound, resolvins, or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Lysis and Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine EC50 values.

PPARγ Reporter Assay Workflow A Seed Cells B Transfect with PPARγ-LBD and Luciferase Plasmids A->B C Treat with This compound/Resolvins B->C D Lyse Cells and Measure Luciferase Activity C->D E Data Analysis (Dose-Response Curve) D->E

Figure 3: PPARγ Reporter Assay Workflow

Macrophage Polarization Assay by Flow Cytometry

This protocol details the in vitro polarization of macrophages and their analysis using flow cytometry.

Objective: To compare the effects of this compound and resolvins on macrophage polarization.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • M-CSF for M0 differentiation

  • LPS and IFN-γ for M1 polarization

  • IL-4 and IL-13 for M2 polarization

  • This compound and resolvins

  • Fluorescently-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86 for M1; CD206 for M2)

  • Flow cytometer

Procedure:

  • Macrophage Differentiation: Culture bone marrow cells with M-CSF for 7 days to differentiate into M0 macrophages.

  • Polarization and Treatment:

    • M1 Polarization: Treat M0 macrophages with LPS and IFN-γ in the presence or absence of this compound or resolvins.

    • M2 Polarization: Treat M0 macrophages with IL-4 and IL-13 in the presence or absence of this compound or resolvins.

  • Staining: After 24-48 hours, harvest the cells and stain with a cocktail of fluorescently-conjugated antibodies against M1 and M2 markers.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages in each treatment group.

Macrophage Polarization Workflow A Differentiate M0 Macrophages B Polarize to M1/M2 with/without This compound/Resolvins A->B C Stain with Fluorescent Antibodies B->C D Analyze by Flow Cytometry C->D E Quantify % of M1 and M2 Populations D->E

Figure 4: Macrophage Polarization Assay Workflow

Conclusion and Future Directions

The interplay between this compound and resolvin signaling pathways, converging at the level of PPARγ, highlights a sophisticated network of endogenous control over inflammation. While this compound appears to be a direct PPARγ agonist, resolvins can activate this nuclear receptor as part of their broader pro-resolving signaling cascade initiated at the cell surface.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and various resolvins in standardized in vitro and in vivo models to precisely determine their relative potencies and efficacies.

  • Receptor-Level Crosstalk: Investigating whether this compound can modulate the expression or signaling of resolvin receptors, and vice versa.

  • In Vivo Relevance: Elucidating the physiological contexts in which the interplay between these two pathways is most critical for the resolution of inflammation.

Understanding the nuances of these interconnected pathways will be instrumental in the development of novel therapeutics that can harness the body's own mechanisms to resolve inflammation and promote tissue homeostasis.

References

Establishing the diagnostic specificity and sensitivity of 13-Oxo-ODE as a biomarker.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Diagnostic Specificity and Sensitivity of 13-Oxo-octadecadienoic Acid (13-Oxo-ODE)

This guide provides a comprehensive analysis of 13-Oxo-octadecadienoic acid (this compound) as a diagnostic biomarker, with a particular focus on its role in nonalcoholic steatohepatitis (NASH). We will delve into its biochemical origins, signaling pathways, and analytical methodologies, while objectively comparing its diagnostic performance with other relevant biomarkers. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a clear understanding of its potential and limitations in a clinical research and drug development context.

Biochemical Formation and Signaling Pathway of this compound

This compound is a keto-derivative of linoleic acid, a common omega-6 polyunsaturated fatty acid. Its formation is a multi-step process initiated by the oxidation of linoleic acid, which can occur both enzymatically and non-enzymatically. The primary pathway involves the conversion of linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is then reduced to 13-hydroxyoctadecadienoic acid (13-HODE). Subsequently, 13-HODE is oxidized to this compound. This conversion is catalyzed by the NAD+-dependent enzyme 13-HODE dehydrogenase.

This compound and its precursors, collectively known as oxidized linoleic acid metabolites (OXLAMs), are recognized as important signaling molecules. A key mechanism of action for this compound is its function as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. The binding of this compound to PPARγ can modulate the expression of various target genes, influencing cellular processes implicated in a range of pathologies.

This compound Signaling Pathway cluster_formation Formation of this compound cluster_signaling Signaling Cascade Linoleic Acid Linoleic Acid 13-HPODE 13-HPODE Linoleic Acid->13-HPODE Oxidation 13-HODE 13-HODE 13-HPODE->13-HODE Reduction This compound This compound 13-HODE->this compound Oxidation (13-HODE Dehydrogenase) PPARg PPARγ This compound->PPARg Binds to Gene Expression Gene Expression PPARg->Gene Expression Modulates Biological Effects Regulation of Lipid Metabolism & Inflammation Gene Expression->Biological Effects

Figure 1: Formation and Signaling Pathway of this compound.

Diagnostic Performance of this compound and Related Biomarkers

Research has increasingly pointed towards the potential of OXLAMs, including this compound, as biomarkers for diseases characterized by oxidative stress, such as nonalcoholic steatohepatitis (NASH). While specific diagnostic accuracy data for this compound as a standalone marker is limited, a composite biomarker score, termed "oxNASH," which includes 9- and 13-HODEs and 9- and 13-oxoODEs, has been evaluated for its ability to distinguish NASH from simple steatosis.[1]

Comparison of Diagnostic Models for NASH
Diagnostic ModelComponentsAUC (95% CI)SensitivitySpecificityReference
oxNASH Model 13-HODE/Linoleic Acid Ratio, Age, BMI, AST0.74 (0.60 - 0.88)84%63%[2]
oxNASH Score for Inflammation 9-HODE, 13-HODE, 9-Oxo-ODE, this compound0.730 (0.637 - 0.823)--[1]
oxNASH Score for Ballooning 9-HODE, 13-HODE, 9-Oxo-ODE, this compound0.723 (0.630 - 0.816)--[1]
oxNASH Score for Steatosis 9-HODE, 13-HODE, 9-Oxo-ODE, this compound0.705 (0.570 - 0.840)--[1]
oxNASH Score for Fibrosis 9-HODE, 13-HODE, 9-Oxo-ODE, this compound0.673 (0.577 - 0.770)--[1]

Note: Specific sensitivity and specificity values for the individual oxNASH score components were not provided in the cited literature. The oxNASH model demonstrates moderate accuracy in predicting NASH.[2]

Alternative Biomarkers for Oxidative Stress

A well-established biomarker for systemic oxidative stress is the family of F2-isoprostanes, which are prostaglandin-like compounds generated from the free radical-catalyzed peroxidation of arachidonic acid. While not specific to a single disease, elevated levels of F2-isoprostanes are indicative of increased oxidative damage.

BiomarkerAnalyte(s)Associated ConditionsKey AdvantagesKey Limitations
This compound & other OXLAMs This compound, 9-Oxo-ODE, 13-HODE, 9-HODENASH, Atherosclerosis, Alzheimer's Disease, certain CancersReflects linoleic acid-specific oxidation pathways.Limited data on standalone diagnostic accuracy; influenced by dietary linoleic acid intake.
F2-Isoprostanes 8-iso-PGF2α and other isomersBroad range of conditions involving oxidative stress (e.g., cardiovascular disease, neurodegenerative diseases)Considered a reliable and accurate measure of in vivo lipid peroxidation.Lacks disease specificity.

Experimental Protocols

The quantification of this compound and other OXLAMs in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these lipid mediators.

General Workflow for LC-MS/MS Quantification of this compound

LC-MS/MS Workflow Sample Collection 1. Biological Sample Collection (e.g., Plasma, Tissue) Lipid Extraction 2. Lipid Extraction (e.g., Folch Method) Sample Collection->Lipid Extraction Solid Phase Extraction 3. Solid Phase Extraction (SPE) for sample clean-up Lipid Extraction->Solid Phase Extraction LC Separation 4. Liquid Chromatography (LC) Separation of Analytes Solid Phase Extraction->LC Separation MS Detection 5. Tandem Mass Spectrometry (MS/MS) Detection and Quantification LC Separation->MS Detection Data Analysis 6. Data Analysis MS Detection->Data Analysis

Figure 2: General workflow for the quantification of this compound.

1. Sample Preparation:

  • Biological samples (e.g., plasma, serum, tissue homogenates) are collected and stored under appropriate conditions to prevent auto-oxidation.

  • Internal standards (e.g., deuterated this compound) are added to the samples to account for analytical variability.

2. Lipid Extraction:

  • Total lipids are extracted from the sample matrix using a suitable organic solvent system, such as the Folch method (chloroform/methanol).

3. Solid-Phase Extraction (SPE):

  • The lipid extract is subjected to SPE for purification and enrichment of the OXLAM fraction. This step helps to remove interfering substances from the sample.

4. Liquid Chromatography (LC) Separation:

  • The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A reversed-phase C18 column is typically used to separate this compound from other lipid species based on their hydrophobicity.

5. Tandem Mass Spectrometry (MS/MS) Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • Electrospray ionization (ESI) in negative ion mode is commonly employed for the ionization of OXLAMs.

  • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Conclusion

This compound holds promise as a biomarker, particularly as part of a panel for assessing the risk and severity of NASH. Its role in the PPARγ signaling pathway provides a mechanistic link to the pathophysiology of metabolic and inflammatory diseases. The development of the oxNASH score, which incorporates this compound, represents a significant step towards a non-invasive diagnostic tool for liver disease.[1]

However, further research is required to establish the diagnostic specificity and sensitivity of this compound as a standalone biomarker for various conditions. Head-to-head comparison studies with established biomarkers like F2-isoprostanes are also needed to better define its clinical utility. The influence of dietary linoleic acid intake on circulating this compound levels is another important consideration for its application as a reliable diagnostic marker. As analytical techniques continue to improve, so too will our understanding of the role of this compound and other OXLAMs in health and disease, paving the way for their potential integration into clinical practice and drug development pipelines.

References

Navigating the Landscape of Lipid Peroxidation: A Comparative Guide to Correlating 13-Oxo-ODE with Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Biomarker Performance in the Study of 13-Oxo-octadecadienoic Acid (13-Oxo-ODE).

This guide provides a comprehensive overview of the analytical methods for quantifying this compound, a bioactive lipid metabolite of linoleic acid, and evaluates its performance as a biomarker for disease severity in comparison to other oxidized linoleic acid metabolites (OXLAMs). Experimental data and detailed protocols are presented to support researchers in their study design and interpretation of results.

Executive Summary

This compound is an emerging biomarker implicated in a variety of pathological conditions, including nonalcoholic fatty liver disease (NAFLD) and inflammatory bowel disease. Its role as an endogenous ligand for peroxisome proliferator-activated receptor-gamma (PPARγ) positions it as a key signaling molecule with anti-inflammatory properties. However, its elevated levels in certain disease states also suggest its utility as a marker of oxidative stress and disease progression. This guide compares the primary analytical techniques for this compound quantification, presents quantitative data correlating its tissue levels with disease severity, and explores its signaling pathways and alternative biomarkers.

Comparison of Analytical Methodologies for this compound Quantification

The accurate quantification of this compound in biological tissues is predominantly achieved through mass spectrometry-based methods, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, but generally offers lower sensitivity and is more susceptible to interference from the complex biological matrix.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence.
Sensitivity High (sub-ppb levels).[1]Moderate to Low.
Specificity Very High, based on mass-to-charge ratio and fragmentation pattern.[2]Moderate, potential for co-eluting interferences.
Linearity Excellent (R² > 0.999).[1]Good (Typically R² > 0.99).
Sample Throughput High, especially with UPLC systems.Moderate.
Instrumentation Cost High.Moderate.
Primary Application Targeted quantification and metabolomics in complex biological matrices.Analysis of less complex samples or when high sensitivity is not required.

Correlating this compound Tissue Levels with Disease Severity: A Case Study in NAFLD

A study investigating the plasma levels of OXLAMs in patients with NAFLD demonstrated a significant correlation between this compound concentrations and the severity of liver damage, including inflammation, steatosis, and fibrosis. This suggests that this compound could serve as a valuable non-invasive biomarker for staging and monitoring NAFLD and its progression to nonalcoholic steatohepatitis (NASH).

Table 1: Plasma Levels of OXLAMs in Patients with Varying Degrees of Liver Disease

AnalyteNormal Liver (ng/mL)Steatosis (ng/mL)NASH (ng/mL)
This compound 1.8 ± 0.32.5 ± 0.44.2 ± 0.6
9-Oxo-ODE3.1 ± 0.54.0 ± 0.66.8 ± 1.0
13-HODE25.3 ± 3.135.1 ± 4.255.7 ± 6.3
9-HODE18.2 ± 2.528.9 ± 3.649.8 ± 5.9
Data presented as mean ± SEM. *p < 0.05 compared to normal and steatosis groups.

Table 2: Correlation of Plasma OXLAMs with Histological Features of NASH

Histological FeatureThis compound (Spearman's r)9-Oxo-ODE (Spearman's r)13-HODE (Spearman's r)9-HODE (Spearman's r)
Inflammation 0.38 (p < 0.01)0.40 (p < 0.01)0.42 (p < 0.001) 0.41 (p < 0.001)
Steatosis 0.33 (p < 0.05)0.35 (p < 0.01)0.36 (p < 0.01) 0.34 (p < 0.05)
Fibrosis 0.31 (p < 0.05)0.32 (p < 0.05)0.36 (p = 0.01) 0.35 (p = 0.02)
Data from a study on NAFLD patients.

As shown in the tables, while all measured OXLAMs were elevated in NASH and correlated with disease severity, 13-HODE showed the strongest correlations with inflammation, steatosis, and fibrosis. However, this compound still represents a significant and correlated biomarker.

Experimental Protocols

Tissue Homogenization and Lipid Extraction

This protocol is a representative method for the extraction of oxylipins from liver tissue.

  • Tissue Preparation: Approximately 1g of frozen liver tissue is cut into smaller pieces and transferred to a stainless steel mortar. The tissue is immediately doused with liquid nitrogen and ground with a pestle until a homogenous powder is achieved (approximately 5 minutes).

  • Lipid Extraction (Bligh and Dyer Method):

    • To the powdered tissue, add 0.8 mL of H₂O and 3 mL of a methanol (B129727)/chloroform (B151607) mixture (2:1 v/v).

    • Vortex the suspension and incubate for 1 hour at room temperature.

    • Add 1 mL of H₂O and 1 mL of chloroform to achieve a final solvent ratio of 1.8:2:2 for H₂O:Methanol:Chloroform.

    • Vortex the mixture and centrifuge for 10 minutes at 4000 rpm to induce phase separation.

    • The lower chloroform phase containing the lipids is carefully transferred to a new tube.

  • Internal Standard: An appropriate deuterated internal standard (e.g., 13-HODE-d4) should be added at the beginning of the extraction process to account for extraction losses and matrix effects.

Quantification by UPLC-MS/MS

This protocol outlines a general procedure for the analysis of oxylipins.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • The lipid extract is dried under a stream of nitrogen and reconstituted in a suitable solvent.

    • The sample is then loaded onto an Oasis MAX µElution SPE plate.

    • The plate is washed with 85:15 (200 µM ammonium (B1175870) bicarbonate : methanol) followed by a methanol wash.

    • The oxylipins are eluted with 50:50 acetonitrile:isopropanol + 5% formic acid.

  • UPLC Conditions:

    • System: ACQUITY UPLC I-Class System.

    • Column: ACQUITY Premier BEH C₁₈ (2.1 x 150 mm).

    • Mobile Phase A: 0.01% formic acid in water.

    • Mobile Phase B: 0.01% formic acid in acetonitrile.

    • Gradient: A multi-stage linear gradient is used for optimal separation.

  • MS/MS Conditions:

    • Mass Spectrometer: A tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of this compound and other OXLAMs. Specific precursor and product ion transitions for each analyte are monitored.

G cluster_extraction Lipid Extraction cluster_purification Sample Purification cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Lipid Extraction (Bligh & Dyer) Lipid Extraction (Bligh & Dyer) Tissue Homogenization->Lipid Extraction (Bligh & Dyer) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Lipid Extraction (Bligh & Dyer)->Solid-Phase Extraction (SPE) UPLC Separation UPLC Separation Solid-Phase Extraction (SPE)->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis

Experimental workflow for this compound analysis.

Signaling Pathways of this compound

This compound exerts its biological effects through multiple signaling pathways, primarily through its interaction with PPARγ. Its anti-inflammatory effects are mediated by the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.

PPARγ Activation Pathway

This compound is a known endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.

This compound This compound PPARγ PPARγ This compound->PPARγ Binds to RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPAR Response Element (PPRE) RXR->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Regulates Anti-inflammatory Effects Anti-inflammatory Effects Gene Transcription->Anti-inflammatory Effects cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) MAPK Activation MAPK Activation Inflammatory Stimuli (e.g., LPS)->MAPK Activation IκB Degradation IκB Degradation Inflammatory Stimuli (e.g., LPS)->IκB Degradation This compound This compound This compound->MAPK Activation NF-κB Nuclear Translocation NF-κB Nuclear Translocation This compound->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Activation->Pro-inflammatory Gene Expression IκB Degradation->NF-κB Nuclear Translocation NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression

References

Safety Operating Guide

Proper Disposal and Handling of 13-Oxo-ODE in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the safe disposal, handling, and experimental use of 13-Oxo-dodecadienoic acid (13-Oxo-ODE), ensuring laboratory safety and procedural accuracy.

This document provides comprehensive safety and logistical information for the proper disposal and handling of 13-Oxo-dodecadienoic acid (this compound). The following procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and adherence to standard protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₁₈H₃₀O₃--INVALID-LINK--
Molecular Weight 294.43 g/mol --INVALID-LINK--
CAS Number 29623-29-8--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Temperature -80°C--INVALID-LINK--

Immediate Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[1]

Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, including a lab coat.

  • Use chemical-impermeable gloves that have been inspected prior to use.

  • Safety glasses or goggles are mandatory to avoid eye contact.

Handling:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[2]

  • Avoid contact with skin and eyes.[2] In case of contact, immediately wash the affected area with soap and plenty of water.[2] For eye contact, rinse with pure water for at least 15 minutes.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Ensure emergency exits and a risk-elimination area are accessible.

First Aid Measures:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.

  • In case of skin contact: Remove contaminated clothing immediately and wash the skin thoroughly with soap and water.

  • In case of eye contact: Rinse with pure water for a minimum of 15 minutes.

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.

In all cases of exposure, it is recommended to consult a doctor.

Disposal Plan

As this compound is generally considered a non-hazardous chemical, disposal procedures are more straightforward than for hazardous materials. However, it is imperative to adhere to local, state, and federal regulations, as well as institutional policies.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from hazardous waste streams to avoid unnecessary and costly disposal of non-hazardous materials.

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific protocols on non-hazardous chemical waste disposal.

  • Disposal of Liquid Waste:

    • For small quantities of aqueous solutions of this compound, disposal down the sanitary sewer may be permissible.

    • This should only be done after obtaining approval from your institution's EHS.

    • When disposing of via the sewer, flush with a large volume of water.

  • Disposal of Solid Waste:

    • Solid this compound waste that is free of contamination with hazardous materials can typically be disposed of in the regular laboratory trash.

    • Do not place solid chemical waste in laboratory trash cans that will be handled by custodial staff. Instead, place it directly into a designated dumpster.

  • Empty Containers:

    • Empty containers of this compound should have their labels defaced or removed to indicate they no longer contain the chemical.

    • These containers can then be disposed of in the regular trash.

Biological Pathway and Experimental Protocols

This compound is a metabolite of linoleic acid, formed via the 15-lipoxygenase (15-LOX) pathway. The diagram below illustrates the synthesis of this compound from its precursor, 13-hydroxyoctadecadienoic acid (13-HODE).

G cluster_pathway This compound Synthesis Pathway Linoleic_Acid Linoleic Acid _13_HpODE 13(S)-HpODE Linoleic_Acid->_13_HpODE 15-Lipoxygenase-1 _13_HODE 13(S)-HODE _13_HpODE->_13_HODE Peroxidases _13_Oxo_ODE This compound _13_HODE->_13_Oxo_ODE NAD+-dependent 13-HODE dehydrogenase

Caption: Biosynthesis of this compound from linoleic acid.

Experimental Protocol: Assessing the Anti-Inflammatory Effects of this compound on Macrophage Cells

This protocol is based on a study investigating the anti-inflammatory properties of this compound (referred to as 13-KODE in the study) on murine RAW 264.7 macrophage cells.

Objective: To determine the effect of this compound on cell proliferation and its anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • 96-well plates

  • Automated microscope for cell imaging

Methodology:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁶ cells per plate.

    • Incubate for 24 hours to allow for cell adherence.

  • Treatment:

    • Prepare various concentrations of this compound. The original study tested concentrations up to 400 μM.

    • Pre-treat the cells with the desired concentrations of this compound for 60 minutes.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce an inflammatory response.

  • Assessment of Cell Proliferation:

    • After the incubation period, assess cell proliferation. The study found that this compound at 100 μM did not inhibit cell growth, while a concentration of 200 μM resulted in a 42% inhibition.

  • Analysis of Anti-Inflammatory Effects:

    • The study further investigated the anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokine production and the impact on signaling pathways such as NF-κB and MAPK. These can be assessed using techniques like ELISA and Western blotting, respectively.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To identify and quantify this compound in a given biological matrix.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal standard (e.g., 15(S)-HETE-d8)

  • Extraction solvents (e.g., hexane, 2-propanol)

  • LC-MS/MS system with a C18 reverse-phase column

Methodology:

  • Sample Preparation:

    • Aliquot the biological sample (e.g., 200 µL of plasma) into a borosilicate glass test tube.

    • Add a known amount of the internal standard.

    • Perform lipid extraction using an appropriate solvent system (e.g., a mixture of acetic acid in water/2-propanol/hexane).

    • Vortex the mixture and centrifuge to separate the phases.

    • Transfer the organic layer (containing the lipids) to a clean tube and evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 85% methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with appropriate mobile phases (e.g., water and methanol (B129727) with 0.2% acetic acid).

    • Couple the HPLC effluent to a triple quadrupole mass spectrometer for detection and quantification in Multiple Reaction Monitoring (MRM) mode.

The workflow for sample preparation and analysis is depicted in the diagram below.

G cluster_workflow LC-MS/MS Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Hexane) Internal_Standard->Lipid_Extraction Solvent_Evaporation Solvent Evaporation (under Nitrogen) Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS_Analysis

Caption: Workflow for the analysis of this compound by LC-MS/MS.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Oxo-ODE
Reactant of Route 2
Reactant of Route 2
13-Oxo-ODE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.